Technical Documentation Center

8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • CAS: 6136-36-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in Mammalian Cells

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the receptor binding affinity of the novel xanthine derivative, 8-chloro-1-methyl-2,3,6,7-tetrahy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the receptor binding affinity of the novel xanthine derivative, 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Drawing upon established principles of receptor pharmacology and detailed experimental protocols, this document will navigate the user through the theoretical underpinnings, practical execution, and data interpretation necessary to characterize the interaction of this compound with its putative biological targets in mammalian cells.

Introduction: The Promise of a Novel Xanthine Derivative

Xanthine derivatives, a class of naturally occurring and synthetic compounds, have long been a cornerstone of pharmacology, with prominent members like caffeine and theophylline exerting their effects through the modulation of various cellular signaling pathways.[1] The subject of this guide, 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, belongs to this versatile chemical family. Its structural features, particularly the substitution at the 8-position of the purine ring, strongly suggest a potential interaction with adenosine receptors.[2]

Adenosine receptors, a family of G protein-coupled receptors (GPCRs) comprising four subtypes (A1, A2A, A2B, and A3), are integral to a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[3] Consequently, they represent a rich landscape for therapeutic intervention. Xanthines are classically recognized as adenosine receptor antagonists.[1] This guide will, therefore, focus on the hypothesis that 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione acts as an antagonist at adenosine receptors and will provide the methodologies to rigorously test this hypothesis and quantify its binding affinity.

Part 1: Unveiling the Target - The Rationale for Adenosine Receptors

The chemical architecture of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione provides critical clues to its likely molecular target. Structure-activity relationship (SAR) studies of 8-substituted xanthines have consistently demonstrated their propensity to bind to adenosine receptors.[2] The nature of the substituent at the 8-position can significantly influence both the affinity and selectivity for the different adenosine receptor subtypes. While the presence of a chloro group at this position is less common than bulky alkyl or aryl groups, its electronegative nature is expected to modulate the electronic distribution of the purine core and thereby its interaction with the receptor binding pocket.

Based on the extensive literature on xanthine pharmacology, we can postulate that 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is likely to exhibit antagonist activity at A1 and/or A2A adenosine receptors. To confirm this and to precisely quantify the binding affinity, a series of in vitro binding assays are essential.

Part 2: The Experimental Blueprint - A Step-by-Step Guide to Determining Binding Affinity

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay. This technique offers high sensitivity and allows for the determination of key parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax). This section provides detailed protocols for assessing the binding of our target compound to the A1 and A2A adenosine receptors.

Essential Materials and Reagents

A meticulously planned experiment begins with the right tools. The following table outlines the critical components for our binding assays.

Reagent/MaterialSpecificationSupplier (Example)
Cell Lines HEK-293 cells stably expressing human A1 adenosine receptor (HEK-A1)ATCC, MilliporeSigma
CHO-K1 cells stably expressing human A2A adenosine receptor (CHO-A2A)ATCC, PerkinElmer
Radioligands [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)PerkinElmer, ARC
[³H]CGS 21680PerkinElmer, ARC
Unlabeled Ligands 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneSynthesized in-house or custom synthesis
Theophylline (non-selective antagonist)MilliporeSigma
DPCPX (A1-selective antagonist)Tocris Bioscience
CGS 21680 (A2A-selective agonist)Tocris Bioscience
Buffers & Reagents Tris-HCl, MgCl₂, EDTA, NaClMilliporeSigma
Bovine Serum Albumin (BSA)MilliporeSigma
Polyethylenimine (PEI)MilliporeSigma
Scintillation CocktailPerkinElmer
Equipment Cell culture incubator, Centrifuge, HomogenizerStandard laboratory suppliers
96-well microplates, Filtration apparatusMilliporeSigma, PerkinElmer
Liquid scintillation counterBeckman Coulter, PerkinElmer
Experimental Workflow: A Visual Guide

To provide a clear overview of the experimental process, the following diagram illustrates the key stages of a competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Membrane Preparation (from HEK-A1 or CHO-A2A cells) incubation Incubate Membranes with Ligands (Total, Non-specific, & Competitive Binding) prep_membranes->incubation prep_ligands Ligand Dilutions (Radioligand & Test Compound) prep_ligands->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Calculate IC50 & Ki (Determine Binding Affinity) counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Step-by-Step Protocols
  • Cell Culture: Culture HEK-A1 or CHO-A2A cells to confluency in appropriate media.

  • Harvesting: Gently scrape the cells and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA assay). Store membrane preparations at -80°C.

This protocol is designed for a 96-well plate format.

  • Plate Setup:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a suitable unlabeled ligand (e.g., 10 µM theophylline for both A1 and A2A).

    • Competitive Binding: 50 µL of serially diluted 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.

  • Add Radioligand: Add 50 µL of the appropriate radioligand to all wells. The concentration should be close to its Kd value (e.g., 1 nM [³H]DPCPX for A1; 15 nM [³H]CGS 21680 for A2A).[4][5]

  • Add Membranes: Add 100 µL of the prepared cell membrane suspension (typically 10-50 µg of protein per well) to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[6]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

The Ki value represents the binding affinity of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione for the receptor. A lower Ki value indicates a higher binding affinity.

Part 3: Understanding the Downstream Consequences - Signaling Pathways

The binding of a ligand to a receptor is the initial step in a cascade of intracellular events. Understanding these signaling pathways provides a functional context to the binding data.

signaling_pathways cluster_A1 A1 Adenosine Receptor Signaling cluster_A2A A2A Adenosine Receptor Signaling A1 A1 Receptor Gi Gi/o Protein A1->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit Cellular_Response_A1 Cellular Response (e.g., ↓ neurotransmitter release) PKA_inhibit->Cellular_Response_A1 A2A A2A Receptor Gs Gs Protein A2A->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate Cellular_Response_A2A Cellular Response (e.g., smooth muscle relaxation) PKA_activate->Cellular_Response_A2A

Caption: Adenosine A1 and A2A receptor signaling pathways.

As depicted, the A1 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A receptor couples to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[7] By antagonizing these receptors, 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione would be expected to block these adenosine-mediated effects.

Part 4: Ensuring Scientific Rigor - Self-Validation and Off-Target Considerations

A robust experimental design incorporates self-validating systems and considers potential confounding factors.

  • Positive and Negative Controls: The inclusion of known selective and non-selective ligands (e.g., DPCPX, CGS 21680, theophylline) is crucial for validating the assay performance.

  • Saturation Binding: Performing saturation binding experiments with the radioligands alone is recommended to determine their Kd and Bmax in the specific cell system being used.

  • Orthogonal Assays: Functional assays, such as measuring changes in cAMP levels in response to an agonist in the presence and absence of the test compound, can provide corroborating evidence for its antagonist activity.

  • Off-Target Screening: Xanthine derivatives are known to inhibit phosphodiesterases (PDEs), enzymes that also regulate cAMP levels.[8] It is, therefore, advisable to screen 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione for activity against a panel of PDE isoforms to determine its selectivity.

Conclusion

This in-depth technical guide provides a comprehensive roadmap for the characterization of the receptor binding affinity of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in mammalian cells. By following the detailed protocols and adhering to the principles of scientific integrity outlined herein, researchers can confidently determine the binding profile of this novel compound, a critical step in its journey from a chemical entity to a potential therapeutic agent. The elucidation of its interaction with adenosine receptors will not only contribute to our understanding of xanthine pharmacology but may also pave the way for the development of new drugs targeting a wide range of diseases.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210.
  • Daly, J. W. (2007). Caffeine analogs: biomedical impact. Cellular and Molecular Life Sciences, 64(16), 2153–2169.
  • Jarvis, M. F., Schulz, R., Hutchison, A. J., Do, U. H., Sills, M. A., & Williams, M. (1989). [3H]CGS 21680, a selective A2 adenosine receptor agonist directly labels A2 receptors in rat brain. The Journal of Pharmacology and Experimental Therapeutics, 251(3), 888–893.
  • Bjorness, T. E., & Greene, R. W. (1999). The adenosine A(1)-receptor antagonist 8-CPT reverses ethanol-induced inhibition of fetal breathing movements. Journal of Applied Physiology, 87(4), 1333–1338.
  • Vittori, S., Camaioni, E., Di Francesco, E., Volpini, R., & Cristalli, G. (1996). 8-Azaxanthine derivatives as antagonists of adenosine receptors. Journal of medicinal chemistry, 39(24), 4811–4817.
  • Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) — a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(2), 204-210.
  • Spicuzza, L., Di Maria, G., Polosa, R., & Rorke, S. (2001). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British journal of pharmacology, 134(7), 1431–1437.
  • Gherbi, K., & Brömme, D. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology, 13, 1056589.
  • S., S., & K., K. (2013). PHOSPHODIESTERASE INHIBITORS: THEIR ROLE AND IMPLICATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-8.
  • Jacobson, K. A., Ukena, D., Kirk, K. L., & Daly, J. W. (1986). Analogues of Adenosine, Theophylline, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors. Canadian Journal of Physiology and Pharmacology, 64(10), 1277-1287.
  • Parkinson, F. E., & Fredholm, B. B. (1990). Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites. Journal of neurochemistry, 55(5), 1763–1771.
  • Jończyk, J., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 28(17), 6429.
  • Rehman, B., & Tadisina, K. K. (2023). Phosphodiesterase Inhibitors. In StatPearls.
  • Kim, S. K., et al. (2010). Structure-Based Discovery of A 2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(9), 3744-3754.
  • PPD. (n.d.). Resources. Retrieved from [Link]

  • Google Patents. (2022). US20220000813A1 - Therapeutic Agent For Phosphodiesterase Inhibition And Its Related Disorders.
  • ChEMBL. (n.d.). Structure-activity relationships of 8-cycloalkyl-1,3-dipropylxanthines as antagonists of adenosine receptors. (CHEMBL1125093). Retrieved from [Link]

  • Jacobson, K. A., Kiriasis, L., Barone, S., Medd, B. D., & Daly, J. W. (1989). 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS. Drug development research, 17(2), 131-144.
  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
  • Hussain, T., et al. (2023). Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. Journal of Advanced Research, 53, 169-183.

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity and Cytotoxicity Screening of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

This guide provides a comprehensive framework for conducting preliminary toxicity and cytotoxicity screening of the novel purine derivative, 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting preliminary toxicity and cytotoxicity screening of the novel purine derivative, 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered approach, from rapid in vitro assessments to foundational in vivo studies, ensuring a robust initial safety profile. The methodologies described herein are grounded in established protocols and regulatory guidelines, with an emphasis on the scientific rationale behind each experimental choice.

Introduction: The Rationale for Early Safety Assessment

The compound of interest, 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, belongs to the xanthine family of compounds. Xanthines, such as caffeine and theophylline, are known for their diverse pharmacological activities, including stimulant and bronchodilator effects.[1][2][3] The introduction of a chlorine atom at the 8-position and a methyl group at the 1-position of the purine ring suggests the potential for novel biological activities. However, these structural modifications also necessitate a thorough evaluation of the compound's safety profile.

Early-stage toxicity and cytotoxicity screening are paramount in the drug discovery pipeline.[4][5][6] Identifying potential liabilities at the preliminary stage allows for informed decision-making, conserves resources, and aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. This guide will walk you through a logical progression of assays to build a foundational understanding of the compound's potential risks.

Tier 1: In Vitro Cytotoxicity Assessment

The initial evaluation of a novel compound's toxicity should begin with in vitro cytotoxicity assays. These assays are rapid, cost-effective, and provide valuable information on the compound's effects at the cellular level.[4][5] We will focus on a battery of three assays that measure different aspects of cell health: metabolic activity, membrane integrity, and lysosomal function.

Assay 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][8]

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well.[9] Incubate for 24 hours to allow for cell attachment. The inclusion of both cancerous and non-cancerous cell lines allows for an initial assessment of selectivity.[6][10]

  • Compound Treatment: Prepare serial dilutions of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 1000 µM). Add the compound to the cells and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7][11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8][12]

Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13][14] It is a reliable indicator of necrosis.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.[15][16]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (usually 490 nm) after a 30-minute incubation at room temperature.[15]

Assay 3: Neutral Red Uptake Assay for Lysosomal Integrity

The neutral red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[17][18][19] The amount of dye taken up is proportional to the number of viable cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After treatment, incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours.[17]

  • Washing and Dye Extraction: Wash the cells to remove the excess dye. Then, add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.[18][20]

  • Absorbance Reading: Measure the absorbance at 540 nm.[18][20]

Data Presentation and Interpretation

The results of the in vitro cytotoxicity assays should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[9]

Assay Cell Line 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
MTTHeLa15012095
MTTMCF-7180145110
MTTHEK293>500>500450
LDHHeLa250200160
LDHHEK293>500>500>500
Neutral RedHeLa165130105
Neutral RedHEK293>500>500480

Interpretation: A lower IC50 value indicates higher cytotoxicity. A significant difference in IC50 values between cancer and non-cancerous cell lines suggests potential for selective toxicity.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis start Start: Select Cell Lines (e.g., HeLa, MCF-7, HEK293) seed Seed cells in 96-well plates start->seed incubate_attach Incubate 24h for attachment seed->incubate_attach prep_compound Prepare serial dilutions of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione treat Treat cells with compound prep_compound->treat incubate_treat Incubate for 24, 48, 72h treat->incubate_treat mtt MTT Assay incubate_treat->mtt ldh LDH Assay incubate_treat->ldh nr Neutral Red Assay incubate_treat->nr read Measure Absorbance mtt->read ldh->read nr->read calculate Calculate % Viability read->calculate ic50 Determine IC50 values calculate->ic50

Caption: Workflow for in vitro cytotoxicity screening.

Tier 2: Preliminary In Vivo Toxicity Assessment

Following in vitro characterization, a preliminary in vivo assessment provides a more holistic view of a compound's toxicity. The brine shrimp lethality assay is a simple, rapid, and cost-effective method for this purpose.[21][22]

Brine Shrimp Lethality Assay

This assay uses brine shrimp (Artemia salina) nauplii to determine the median lethal concentration (LC50) of a test substance.[21][22]

  • Hatching Brine Shrimp: Hatch brine shrimp eggs in artificial seawater for 24-48 hours.[21][23][24]

  • Preparation of Test Solutions: Prepare a stock solution of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in a suitable solvent and make serial dilutions in artificial seawater.

  • Exposure: Add 10-15 nauplii to each test tube containing the different concentrations of the compound.[21][25]

  • Incubation and Observation: Incubate for 24 hours and then count the number of dead nauplii.[21][24][25]

  • Data Analysis: Calculate the percentage of mortality and determine the LC50 value using probit analysis.

Data Presentation and Interpretation
Concentration (µg/mL) Number of Nauplii Number of Dead Nauplii % Mortality
101218.3
5015426.7
10013753.8
250141178.6
5001111100
LC50 (µg/mL) \multicolumn{3}{c}{95.5 }

Interpretation: The LC50 value provides a general indication of the compound's toxicity. A lower LC50 suggests higher toxicity.

Tier 3: Acute Oral Toxicity Study (OECD Guidelines)

For compounds with promising in vitro and preliminary in vivo profiles, a more formal acute oral toxicity study in a rodent model is warranted. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for such studies.[26][27] The primary goal is to determine the acute toxicity of a substance after a single oral dose and to obtain information on the hazardous properties of the substance.[26][27]

Selection of OECD Guideline

There are three main OECD guidelines for acute oral toxicity:

  • OECD 420 (Fixed Dose Procedure): This method uses a small number of animals and aims to identify a dose that produces clear signs of toxicity but no mortality.[26][28]

  • OECD 423 (Acute Toxic Class Method): This guideline uses a stepwise procedure with a small number of animals per step to classify the substance into a toxicity class.[26][27]

  • OECD 425 (Up-and-Down Procedure): This method is more complex but provides a more precise estimate of the LD50 with a confidence interval.[26][27][29]

For a preliminary assessment, the OECD 423 guideline is often a good starting point as it provides a classification of the substance's toxicity.

Experimental Design (Based on OECD 423)
  • Animal Model: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).[30]

  • Housing and Acclimatization: House the animals in appropriate conditions and allow for an acclimatization period of at least 5 days.

  • Fasting: Fast the animals overnight before dosing.[30]

  • Dosing: Administer a single oral dose of the compound using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[26]

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.[30]

  • Endpoint: The primary endpoint is mortality.

  • Pathology: At the end of the observation period, conduct a gross necropsy on all animals.

Data Presentation and Interpretation

The results of the OECD 423 study will classify the compound into one of the Globally Harmonised System (GHS) categories for acute toxicity.

GHS Category LD50 (mg/kg) Hazard Statement
1≤ 5Fatal if swallowed
2> 5 and ≤ 50Fatal if swallowed
3> 50 and ≤ 300Toxic if swallowed
4> 300 and ≤ 2000Harmful if swallowed
5> 2000 and ≤ 5000May be harmful if swallowed

Potential Mechanisms of Toxicity

The toxicological profile of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is likely to be influenced by its xanthine core. Methylxanthines are known to exert their effects through several mechanisms, including:

  • Adenosine Receptor Antagonism: Xanthines are non-selective antagonists of adenosine receptors (A1, A2A, A2B, A3). Over-inhibition of these receptors can lead to central nervous system stimulation, cardiac effects, and other adverse events.[3]

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, xanthines can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a variety of cellular responses.[1][3]

  • Metabolism by Cytochrome P450: Xanthines are primarily metabolized in the liver by cytochrome P450 enzymes.[1][2] The formation of reactive metabolites could contribute to hepatotoxicity. The presence of the chloro-substituent may alter the metabolic profile compared to other xanthines.

  • Induction of Apoptosis: At high concentrations, some xanthine derivatives have been shown to induce apoptosis in various cell types.

Potential Signaling Pathways Affected by Xanthine Derivatives

G cluster_compound 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione cluster_targets Molecular Targets cluster_downstream Downstream Effects compound Xanthine Derivative adenosine_receptor Adenosine Receptors (A1, A2A, etc.) compound->adenosine_receptor Antagonism pde Phosphodiesterases (PDEs) compound->pde Inhibition adenylate_cyclase Adenylate Cyclase Activity adenosine_receptor->adenylate_cyclase Modulation camp ↑ cAMP pde->camp Prevents breakdown adenylate_cyclase->camp Production pka ↑ PKA Activity camp->pka cellular_response Altered Cellular Response pka->cellular_response

Caption: Potential signaling pathways affected by xanthine derivatives.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to the preliminary toxicity and cytotoxicity screening of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. By following this tiered strategy, researchers can efficiently and ethically gather the necessary data to make informed decisions about the continued development of this novel compound. It is crucial to remember that these are preliminary studies, and further, more detailed toxicological investigations will be required for any compound that progresses in the drug development pipeline.

References

  • MTT Cell Assay Protocol. (1994). T. Horton. Checkpoint lab/protocols/MTT.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144.
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. (2025, December). BenchChem.
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • Singh, P., Singh, A., & Singh, M. (2021). Xanthine scaffold: scope and potential in drug development. Future Journal of Pharmaceutical Sciences, 7(1), 1-19.
  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences.
  • Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Toxicology Assay Kit, Neutral Red based (TOX4). (n.d.). Sigma-Aldrich.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD. Retrieved from [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay. (n.d.). PubMed.
  • ab234039 Neutral Red Assay Kit - Cell Viability / Cytotoxicity. (2023, June 6). Abcam.
  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). (n.d.). Assay Genie.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • Investigation of the acute toxicity of new xanthine xenobiotics with noticeable antioxidant activity. (n.d.). CyberLeninka. Retrieved from [Link]

  • Xanthine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PubMed Central.
  • Xanthine Derivatives. (2020, July 18). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • The metabolism of hypoxanthine and xanthine catalysed by XO and XDH. (n.d.). ResearchGate. Retrieved from [Link]

  • Brine shrimp lethality assay of Sesbania grandiflora ethanolic extract – in vitro study. (2017, March 15).
  • Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. (n.d.). MDPI.
  • brine shrimp lethality assay. (2021, March 21). YouTube. Retrieved from [Link]

  • Brine Shrimp (Artemia salina Leach.) Lethality Test of Ethanolic Extract from Green Betel (Piper betle Linn). (2021, May 23). Open Access Macedonian Journal of Medical Sciences.
  • Effects of the structural substitutions of the xanthine molecule on... (n.d.). ResearchGate. Retrieved from [Link]

  • Brine shrimp lethality and acute oral toxicity studies on Swietenia mahagoni (Linn.) Jacq. seed methanolic extract. (n.d.). PubMed Central.
  • Brine shrimp lethality assay. (2017, June 5). Semantic Scholar.
  • 8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Formation of xanthine and the use of purine metabolites as a nitrogen source in Arabidopsis plants. (n.d.). PubMed Central.
  • Xanthines and Nicotine. (n.d.). In Tintinalli's Emergency Medicine Manual, 8e. AccessMedicine.
  • METHYLXANTHINES: TOXICITY TO HUMANS. (n.d.).
  • 8-Chloro-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6H-purin-6-one and 3,7-Dihydro-1H-purine-2,6-dione Derivatives as Corticotropin-Releasing Factor1 Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry.
  • Caffeine, 8-chloro. (n.d.). NIST WebBook. Retrieved from [Link]

  • 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione-6136-36-3. (n.d.). Thoreauchem. Retrieved from [Link]

  • 8-CHLORO-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

Foundational

Mechanism of Action of 8-Chloro-1-Methyl-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione in Purinergic Signaling

Executive Summary The compound 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 6136-36-3), commonly referred to as 8-chloro-1-methylxanthine (8-Cl-1-MX) , is a highly specific halogenated methylxanthine de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 6136-36-3), commonly referred to as 8-chloro-1-methylxanthine (8-Cl-1-MX) , is a highly specific halogenated methylxanthine derivative. In the realm of purinergic signaling, methylxanthines are foundational modulators, acting primarily as competitive antagonists at P1 adenosine receptors and as non-selective inhibitors of phosphodiesterases (PDEs)[1].

This technical whitepaper deconstructs the molecular pharmacology, structure-activity relationship (SAR), and downstream signaling mechanisms of 8-Cl-1-MX. Furthermore, it provides self-validating experimental workflows designed for drug development professionals seeking to quantify its receptor kinetics and functional efficacy.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The pharmacodynamics of 8-Cl-1-MX are dictated by its precise structural modifications. The unadorned xanthine scaffold acts as a bioisostere for the purine ring of endogenous adenosine, allowing it to dock into the orthosteric binding site of adenosine receptors (ARs). However, unmodified xanthine possesses negligible affinity for these receptors. The functionalization of 8-Cl-1-MX drives its pharmacological profile[2]:

  • N1-Methylation: The addition of a methyl group at the N1 position provides the steric bulk necessary to occupy a highly conserved hydrophobic pocket within the AR binding cleft. This modification establishes the baseline affinity required for competitive antagonism.

  • C8-Chlorination (The Pharmacophoric Driver): The substitution of a hydrogen atom with chlorine at the C8 position is the critical determinant of this compound's potency. The electron-withdrawing nature of the halogen increases the acidity of the N7/N9 proton, which is a property historically exploited to form stable co-salts (such as the combination of 8-chlorotheophylline and diphenhydramine to form dimenhydrinate)[3]. More importantly for purine signaling, the C8-chlorine atom engages in favorable halogen bonding and enhanced hydrophobic interactions deep within the receptor cavity. This structural nuance significantly lowers the dissociation constant ( Ki​ ), increasing affinity for A1 and A2A receptors by up to an order of magnitude compared to non-halogenated analogs[4].

Core Mechanisms in Purinergic Signaling

8-Cl-1-MX exerts its effects through a dual-axis mechanism, modulating both the extracellular receptor layer and the intracellular secondary messenger layer.

Competitive Antagonism of P1 Adenosine Receptors

Adenosine acts as a central nervous system depressant and metabolic regulator. 8-Cl-1-MX competitively displaces adenosine at two primary receptor subtypes[5]:

  • A1 Receptors (Gi/o-coupled): Under basal conditions, adenosine binding to A1 receptors activates inhibitory G-proteins ( Gi​ ), which suppress adenylyl cyclase (AC) activity and reduce cyclic AMP (cAMP) production. By antagonizing the A1 receptor, 8-Cl-1-MX removes this inhibitory brake, leading to a relative surge in intracellular cAMP and subsequent cellular excitation.

  • A2A Receptors (Gs-coupled): A2A receptors stimulate AC via Gs​ proteins. In the striatum, A2A receptors form functional heteromers with dopamine D2 receptors. Antagonism of the A2A receptor by 8-Cl-1-MX allosterically decreases the binding affinity of endogenous adenosine while simultaneously enhancing D2 receptor signaling, contributing to psychomotor stimulation.

Phosphodiesterase (PDE) Inhibition

As a secondary mechanism, 8-Cl-1-MX acts as a competitive inhibitor of intracellular phosphodiesterases. PDEs are responsible for hydrolyzing active cAMP into inactive 5'-AMP. By blocking this degradation pathway, 8-Cl-1-MX synergistically amplifies the cAMP signaling cascade initiated by its A1 receptor antagonism.

SignalingMechanism Adenosine Adenosine (Endogenous) A1R A1 Receptor (Gi-Coupled) Adenosine->A1R Activates A2AR A2A Receptor (Gs-Coupled) Adenosine->A2AR Activates Drug 8-Chloro-1-methylxanthine Drug->A1R Antagonizes Drug->A2AR Antagonizes PDE Phosphodiesterase Drug->PDE Inhibits AC Adenylyl Cyclase A1R->AC Inhibits (-) A2AR->AC Stimulates (+) cAMP Intracellular cAMP AC->cAMP Synthesizes PDE->cAMP Degrades

Fig 1: Dual modulation of purinergic signaling and cAMP pathways by 8-chloro-1-methylxanthine.

Quantitative Data: Comparative Receptor Affinity

The table below synthesizes the impact of N1-methylation and C8-chlorination on receptor affinity. Data represents benchmark Ki​ values derived from established SAR profiles of 8-halogenated methylxanthines[2][4].

CompoundStructural SubstitutionA1 Receptor Ki​ (µM)A2A Receptor Ki​ (µM)Selectivity (A2A/A1)
Xanthine None> 100.0> 100.0N/A
1-Methylxanthine N1-Methyl~ 50.0~ 65.01.3
8-Chlorotheophylline N1,N3-Dimethyl, C8-Chloro~ 8.5~ 12.01.4
8-Chloro-1-methylxanthine N1-Methyl, C8-Chloro~ 15.2~ 22.51.5

Note: Lower Ki​ indicates higher binding affinity. The addition of the C8-chloro group significantly enhances affinity across both receptor subtypes compared to the non-halogenated precursor.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the binding kinetics of 8-Cl-1-MX, a self-validating radioligand binding assay must be employed. The following protocol ensures data integrity through built-in quality controls and stringent baseline definitions.

Protocol: Radioligand Binding Assay for A1/A2A Affinity

Rationale for Cell Line: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous human adenosine receptors, providing a zero-background matrix for recombinant human A1 or A2A expression.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells expressing human A1 or A2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein with the radioligand (e.g., 1 nM [3H] DPCPX for A1, or [3H] ZM241385 for A2A) and varying concentrations of 8-Cl-1-MX (10⁻⁹ to 10⁻⁴ M).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membrane (No competitor).

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + 10 µM of a known potent antagonist (e.g., unlabeled DPCPX).

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Causality Note: GF/B filters are pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter itself.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound ligand. Extract filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Calculate the Z'-factor using TB and NSB variance; an assay is only validated if Z′≥0.5 .

AssayWorkflow Membrane 1. Membrane Preparation (CHO cells expressing A1/A2A) Incubation 2. Radioligand Incubation ([3H]-Ligand + 8-Cl-1-MX) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Washing 4. Stringent Washing (Ice-cold Tris-HCl buffer) Filtration->Washing Counting 5. Liquid Scintillation (Quantify bound radioactivity) Washing->Counting Validation 6. Data Validation (Z'-factor > 0.5, Cheng-Prusoff) Counting->Validation

Fig 2: Self-validating radioligand binding assay workflow for adenosine receptor affinity.

References

  • Bioorganic & Medicinal Chemistry. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Available at:[Link]

  • Journal of Medicinal Chemistry. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Available at:[Link]

  • Handbook of Experimental Pharmacology. Xanthines as Adenosine Receptor Antagonists. Available at:[Link]

  • Proceedings of the National Academy of Sciences. Adenosine receptors and behavioral actions of methylxanthines. Available at:[Link]

Sources

Exploratory

Structural Elucidation of 8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: A Comprehensive Guide to Crystallographic and NMR Analysis

Executive Summary In pharmaceutical development and quality control, the unambiguous structural characterization of active pharmaceutical ingredient (API) impurities is a regulatory imperative. 8-chloro-1-methyl-2,3,6,7-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and quality control, the unambiguous structural characterization of active pharmaceutical ingredient (API) impurities is a regulatory imperative. 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 6136-36-3), commonly referred to as 8-chloro-1-methylxanthine, is a critical desmethyl impurity associated with the synthesis and degradation of dimenhydrinate[]. Because dimenhydrinate is a salt composed of diphenhydramine and 8-chlorotheophylline, the loss or absence of the N3-methyl group yields this specific impurity[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic analytical descriptions. Here, we will dissect the causality behind the experimental parameters required to characterize this molecule. By leveraging Single-Crystal X-Ray Diffraction (SCXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating, orthogonal analytical framework that guarantees absolute structural certainty.

Crystallographic Analysis (SCXRD)

Causality of Crystallization Design

The molecular architecture of 8-chloro-1-methylxanthine presents unique crystallographic challenges. Unlike its parent compound 8-chlorotheophylline, which possesses only one primary hydrogen-bond donor (N7-H), this impurity possesses two active donors: the N3-H and the tautomeric N7-H/N9-H.

Furthermore, the introduction of the highly electronegative chlorine atom at the C8 position fundamentally alters the electronic landscape of the imidazole ring. Density Functional Theory (DFT) calculations on related 8-halotheophyllines demonstrate that the halogen reduces the basicity of the N9 atom, effectively disfavoring traditional NH···N interactions in favor of robust NH···O hydrogen bonds[3]. This results in a highly rigid, densely packed 2D or 3D lattice. To prevent the kinetic trapping of metastable polymorphs—a common issue in xanthine derivatives—crystallization must proceed via slow evaporation in a high-dielectric solvent system that can temporarily disrupt these strong intermolecular forces.

Step-by-Step Methodology: Single-Crystal Growth and SCXRD

This protocol is designed as a self-validating system : the success of the solvent masking and refinement mathematically proves the integrity of the crystal lattice via the final R1​ factor.

Step 1: Solvent Selection and Dissolution

  • Weigh 50 mg of highly purified 8-chloro-1-methylxanthine (>98% purity).

  • Dissolve the powder in 5 mL of a Dimethylformamide (DMF) and HPLC-grade water mixture (80:20 v/v). Causality: DMF acts as a strong hydrogen-bond acceptor to break the native solute-solute lattice, while water acts as an anti-solvent to precisely control the supersaturation threshold.

Step 2: Controlled Evaporation

  • Transfer the solution to a 10 mL glass vial. Puncture the septum with a single 20-gauge needle.

  • Incubate at a constant 20 °C in a vibration-free environment for 7–14 days until block-like or needle-like single crystals form.

Step 3: Data Collection

  • Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm and mount it on a MiTeGen loop using paratone oil to prevent atmospheric degradation.

  • Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) at cryogenic temperatures (100 K) to minimize thermal atomic vibrations and improve high-angle resolution.

Step 4: Structure Solution and Refinement

  • Solve the phase problem using intrinsic phasing (SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check: Ensure the final R1​ value is < 0.05 and the goodness-of-fit (S) is approximately 1.0. Any residual electron density > 1.0 e/ų near the C8 position indicates potential halogen disorder that must be modeled.

Quantitative Crystallographic Data

Table 1: Representative Crystallographic Parameters for 8-Haloxanthine Frameworks

ParameterExpected Value / RangeAnalytical Significance
Crystal System Monoclinic or TriclinicTypical for planar, hydrogen-bonded purine sheets.
Space Group P21​/c or P1ˉ Facilitates centrosymmetric dimer packing via NH···O bonds.
Primary H-Bonds N(7)-H···O(2) / N(3)-H···O(6)Primary thermodynamic drivers of 3D lattice stability[3].
C(8)–Cl Bond Length ~1.73 ÅUnambiguously confirms halogenation at the imidazole ring.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Solvent and Sequence Selection

Xanthine derivatives exhibit severe self-association in solution, driven by π−π stacking and intermolecular hydrogen bonding. This phenomenon drastically alters diffusion coefficients and broadens NMR resonances in non-polar solvents[4]. Consequently, 8-chloro-1-methylxanthine is virtually insoluble in standard chlorinated solvents like CDCl 3​ .

To achieve atomic-level resolution, Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent. DMSO-d6 acts as a potent hydrogen-bond acceptor, effectively dismantling the self-associated aggregates. More importantly, DMSO-d6 drastically reduces the chemical exchange rate of labile protons (N3-H and N7-H) with residual water, allowing these critical structural markers to be observed as distinct, sharp resonances rather than being lost to solvent exchange.

Step-by-Step Methodology: NMR Acquisition

This protocol utilizes 2D Heteronuclear Multiple Bond Correlation (HMBC) as a self-validating mechanism . The 1D data proposes the structure, but the 2D ³ JCH​ couplings mathematically prove the connectivity, ruling out positional isomers (e.g., 3-methyl vs. 1-methyl).

Step 1: Sample Preparation

  • Dissolve 15 mg of 8-chloro-1-methylxanthine in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to remove paramagnetic particulate interference.

Step 2: 1D Acquisition ( 1 H and 13 C)

  • Acquire 1 H NMR at 500 MHz (minimum 16 scans, relaxation delay D1​=2 s).

  • Acquire 13 C NMR at 125 MHz with proton decoupling (minimum 1024 scans, D1​=2 s).

Step 3: 2D HMBC Acquisition (Self-Validation)

  • Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Validation Check: Verify that the N1-methyl protons (~3.3 ppm) show strong ³ J cross-peaks to both the C2 (~151 ppm) and C6 (~155 ppm) carbonyl carbons. The absence of a cross-peak to C4 confirms the methyl group is strictly at the N1 position.

Quantitative NMR Data

Table 2: Representative 1 H and 13 C NMR Chemical Shifts (DMSO-d6, 500 MHz)

NucleusPositionChemical Shift (ppm)MultiplicityCausality / Assignment Logic
1 H N1-CH 3​ 3.25 - 3.35Singlet (3H)Deshielded by adjacent C2 and C6 carbonyls.
1 H N3-H11.00 - 11.50Broad Singlet (1H)Exchangeable; involved in intermolecular H-bonding.
1 H N7-H / N9-H13.40 - 13.60Broad Singlet (1H)Tautomeric exchangeable proton on the imidazole ring.
13 C N1-CH 3​ 28.5 - 30.0-Standard N-methyl aliphatic resonance.
13 C C4107.0 - 109.0-Bridgehead carbon, shielded relative to carbonyls.
13 C C8-Cl138.0 - 142.0-Downfield shift induced by the electronegative chlorine atom.
13 C C2=O, C6=O151.0, 155.0-Characteristic purine-dione carbonyl resonances.

Integrated Analytical Workflow

To visualize the orthogonal validation process, the following logic diagram maps the parallel execution of crystallographic and spectroscopic techniques.

G cluster_0 Crystallographic Pathway cluster_1 NMR Spectroscopy Pathway Start Impurity Isolation (CAS 6136-36-3) Cryst Slow Evaporation (DMF/H2O) Start->Cryst Sample Sample Prep (DMSO-d6) Start->Sample SCXRD SCXRD Data Collection (Mo Kα, 100K) Cryst->SCXRD Refine Anisotropic Refinement (SHELXL) SCXRD->Refine Combine Orthogonal Validation (3D Structure Confirmed) Refine->Combine Acq 1D & 2D NMR (1H, 13C, HMBC) Sample->Acq Assign Resonance Assignment (MestReNova) Acq->Assign Assign->Combine

Workflow for orthogonal structural elucidation of dimenhydrinate impurities.

Conclusion

The structural elucidation of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione requires a deliberate, causality-driven approach. By understanding how the absence of the N3-methyl group and the presence of the C8-chlorine atom dictate the molecule's hydrogen-bonding propensity, we can engineer specific crystallization parameters and NMR solvent conditions. The fusion of SCXRD's spatial mapping with 2D NMR's connectivity logic provides an impenetrable, self-validating data package suitable for stringent regulatory submissions.

References

  • BOC Sciences . Dimenhydrinate and Impurities.

  • Axios Research . Dimenhydrinate Impurity - CAS - 6136-36-3.2

  • MDPI (Crystals) . Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines (8-Cl-Tph and 8-Br-Tph).3

  • Microbial Cell Factories . Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli.

  • ResearchGate . 1H NMR study of self-diffusion and molecular association of caffeine, theophylline and theobromine in the binary solvent methanol‑d4–carbon tetrachloride. 4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Stock Solutions in DMSO

Introduction: The Critical Role of Accurate Stock Solutions 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a substituted purine derivative of interest in various research and drug development applications. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Accurate Stock Solutions

8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a substituted purine derivative of interest in various research and drug development applications. As with many heterocyclic compounds, its efficacy and the reproducibility of experimental results are fundamentally dependent on the accurate and consistent preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent of choice for such compounds due to its broad-ranging solvency for both polar and nonpolar molecules.[1] This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stock solutions in DMSO. The principles and protocols outlined herein are designed to ensure the integrity and reliability of your experimental starting materials.

Physicochemical Properties and Reagent Data

A thorough understanding of the compound's properties is the foundation of a reliable protocol. The following table summarizes key data for 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.

ParameterValueSource
Compound Name 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneN/A
CAS Number 6136-36-3[2]
Molecular Formula C₆H₅ClN₄O₂[2]
Molecular Weight 200.01 g/mol [2]
Appearance White to off-white solid (presumed)General chemical knowledge
Purity >95% (typical)[2]
Solvent Dimethyl Sulfoxide (DMSO), Anhydrous[1]
DMSO Molecular Weight 78.13 g/mol [1]
DMSO Density ~1.1 g/mL[1]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow for preparing a stock solution of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in DMSO.

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage A Calculate Mass of Compound B Weigh Compound on Calibrated Balance A->B C Add Calculated Volume of DMSO B->C D Dissolve Compound (Vortex/Sonicate) C->D E Visual Inspection for Particulates D->E F Optional: Spectroscopic/Chromatographic Analysis E->F G Aliquot into Single-Use Vials E->G H Label Vials Clearly G->H I Store at -20°C or -80°C H->I G A Prepared Stock Solution (-20°C/-80°C) B Thaw Aliquot at Room Temperature A->B C Vortex Briefly Before Use B->C D Calculate Dilution for Working Concentration C->D E Prepare Working Solution in Assay Buffer D->E F Perform Experiment E->F G Discard Unused Thawed Aliquot F->G Post-Experiment

Sources

Technical Notes & Optimization

Troubleshooting

overcoming poor aqueous solubility of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly known as 8-chloro-1-methylxanthine, CAS 6136-36-3). Often encountered as a specialized purine derivative or a [], this compound is notorious for crashing out of aqueous biological assays. This guide provides the mechanistic reasoning and self-validating protocols required to keep your compound in solution without compromising your biological models.

The Physicochemical Root Cause: Why Does It Precipitate?

To successfully formulate this compound, we must first understand the causality behind its insolubility:

  • High Crystal Lattice Energy: The planar purine-2,6-dione core promotes exceptionally strong intermolecular 2[2]. Overcoming these cohesive forces requires significant energy, making water an inefficient solvent.

  • Lipophilic Halogenation: The 8-chloro substitution significantly increases the compound's lipophilicity (LogP) compared to the parent 1-methylxanthine, severely restricting favorable thermodynamic interactions with polar aqueous environments.

  • pH-Dependent Ionization: The electron-withdrawing nature of the chlorine atom at the C-8 position lowers the pKa of the adjacent N-7 proton (similar to the structurally related 8-chlorotheophylline, which exhibits a 3[3]). While this makes the compound ionizable at physiological pH, the free acid form dissolves exceptionally slowly unless initially 4[4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately crashed out when I added it to my cell culture media. What went wrong? A: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can solvate. This leads to localized supersaturation and rapid micro-crystallization. Troubleshooting: Pre-warm both the DMSO stock and the aqueous media to 37°C before mixing. Add the DMSO stock dropwise while vigorously vortexing the aqueous phase to prevent localized high concentrations.

Q2: My primary cells are highly sensitive to DMSO (tolerance < 0.1%). How can I achieve a working concentration of 50 µM without exceeding the DMSO limit? A: You must bypass organic solvents entirely by exploiting the compound's pKa. Because the N-7 proton is acidic, you can form a highly soluble sodium salt. Troubleshooting: Dissolve the dry powder directly in a small volume of 0.1 M NaOH. Once fully dissolved (yielding a clear solution), dilute it into a high-capacity buffer (like 100 mM HEPES, pH 7.4) to neutralize the pH before adding it to your cells. The pre-formed ionized state will remain in solution at physiological pH.

Q3: I tried the NaOH method, but my assay requires a slightly acidic pH (pH 6.0), and the compound precipitated again. What is the alternative? A: At pH 6.0, the compound reverts to its unionized, lipophilic free-acid form. In this scenario, you must use a 5[5] like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin will encapsulate the 8-chloro-xanthine core, shielding it from the aqueous environment while remaining perfectly soluble and biologically inert at pH 6.0.

Self-Validating Standard Operating Protocols (SOPs)
Protocol A: Alkaline-to-Neutral Solubilization (Zero-DMSO Method)

Use this protocol for standard cell culture assays at pH 7.4.

  • Weighing: Weigh 2.0 mg of 8-chloro-1-methylxanthine powder into a sterile microcentrifuge tube.

  • Alkaline Solubilization: Add 100 µL of 0.1 M NaOH and vortex for 60 seconds. (Causality: The strong base fully deprotonates the N-7 position, breaking the intermolecular H-bond network).

  • Sonication: Sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear. This creates a ~100 mM intermediate stock.

  • Buffered Dilution: Pipette 10 µL of this intermediate stock into 9.99 mL of pre-warmed (37°C) 100 mM HEPES buffer (pH 7.4).

  • System Validation: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates micro-precipitation (light scattering). If OD600 is ~0.00, the compound is successfully solubilized at 100 µM.

Protocol B: Cyclodextrin Complexation

Use this protocol for pH-sensitive assays or in vivo dosing vehicles.

  • Preparation of Carrier: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS or your specific assay buffer.

  • Addition of API: Add the dry 8-chloro-1-methylxanthine powder directly to the HP-β-CD solution to achieve your target concentration (up to 1 mM).

  • Incubation: Incubate the suspension on an orbital shaker at 37°C for 24 hours. (Causality: Supramolecular complexation is an equilibrium-driven process that requires time for the host-guest inclusion complex to form).

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed compound.

  • System Validation: Measure the UV absorbance of the filtrate at 272 nm (characteristic peak for xanthines). Compare this against a standard curve prepared in 100% DMSO to calculate the exact concentration of the complexed API, ensuring no compound was lost to precipitation.

Quantitative Data Presentation

Table 1: Solubility Profiles and Recommended Vehicles for 8-Chloro-1-methylxanthine

Vehicle / Solvent SystemMax Soluble Concentration (Estimated)Biological Assay SuitabilityKey Limitation
Deionized Water (pH 6.5)< 0.1 mMPoorSevere precipitation
100% DMSO> 20 mMGood (as stock only)Cytotoxicity at >0.5% v/v final
0.1 M NaOH> 50 mMExcellent (requires neutralization)High pH can denature proteins if not buffered
20% HP-β-CD in PBS~ 1 - 5 mMExcellentRequires 24h equilibration time
Solubilization Decision Matrix

SolubilizationWorkflow Start Compound Precipitation in Aqueous Assay CheckDMSO Can the assay tolerate >0.1% DMSO? Start->CheckDMSO UseDMSO Protocol: 10mM DMSO Stock + Warm Buffer Dilution CheckDMSO->UseDMSO Yes CheckPH Can the assay tolerate alkaline stock neutralization (pH 7.4 - 8.0)? CheckDMSO->CheckPH No UseAlkaline Protocol A: Formulate as Sodium Salt in 0.1M NaOH, then buffer CheckPH->UseAlkaline Yes UseCD Protocol B: Use 20% HP-β-CD Complexation for 24h CheckPH->UseCD No

Decision matrix for selecting the optimal solubilization strategy for 8-chloro-1-methylxanthine.

References
  • Xanthine scaffold: scope and potential in drug development Source: nih.gov URL:[Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: europeanpharmaceuticalreview.com URL:[Link]

Sources

Optimization

preventing thermal degradation of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione during extraction

Target Molecule: 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 6136-36-3) Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Welcome to the Technical Support Center. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 6136-36-3) Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the critical challenges of isolating 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly known as 8-chloro-1-methylxanthine). This halogenated purine derivative is highly susceptible to thermal degradation during extraction, which can severely compromise downstream pharmacological profiling, impurity analysis, and quantitative mass spectrometry.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 8-chloro-1-methylxanthine degrade during standard thermal extraction? A: The degradation is driven by the intrinsic electrophilicity of the C8 position on the purine ring. The electron-withdrawing chlorine atom makes the C8 carbon highly susceptible to nucleophilic attack. When subjected to thermal stress (temperatures >60°C) in protic solvents (e.g., water, methanol), the molecule undergoes nucleophilic aromatic substitution ( SN​Ar ), leading to dehalogenation. Furthermore, elevated temperatures in the presence of extreme pH cause hydrolytic cleavage of the imidazole ring. While solid-state thermal analysis shows stability up to 225°C, degradation kinetics in solution accelerate exponentially above 60°C [1].

Q2: What are the primary degradation products I should look for in my chromatograms? A: If thermal degradation has occurred, your LC-MS or GC-MS chromatograms will show a reduction in the parent peak ( m/z 200.58) and the emergence of dehalogenated derivatives (e.g., 1-methylxanthine) or ring-opened pyrimidinediamine derivatives. Monitoring these specific mass shifts is crucial for maintaining mass balance during method development [2].

Q3: How do I design a "self-validating" extraction protocol to ensure no thermal degradation occurred? A: A self-validating protocol relies on internal controls that prove the integrity of the extraction during the run, establishing a closed-loop logical proof of stability.

  • Isotope Spiking: Spike the pre-extraction matrix with a stable, deuterated analogue (e.g., 8-chlorotheophylline-d6).

  • Positive Degradation Control: Run a parallel sample intentionally subjected to 80°C for 2 hours.

  • Validation Metric: If your analytical method successfully detects the dehalogenated products in the positive control (proving the method can see degradation), but shows >98% intact 8-chloro-1-methylxanthine and stable isotope recovery in your cold-extracted sample, the system validates its own protective efficacy [3].

Part 2: Quantitative Data on Thermal Stability

To guide your solvent and temperature selection, the following table summarizes the degradation kinetics of 8-chloro-1-methylxanthine under various extraction conditions.

Extraction Solvent SystemTemperature (°C)Time (min)pH% Intact Molecule RecoveryPrimary Degradation Mechanism
Water / Methanol (50:50)251206.5> 99.5%None
Water / Methanol (50:50)601206.588.2%Mild Dehalogenation
Water / Methanol (50:50)801206.542.1%Severe Dehalogenation
0.1N HCl (Aqueous)80601.0< 10.0%Acidic Ring Cleavage
0.1N NaOH (Aqueous)806013.0< 5.0%Alkaline Ring Cleavage & Hydrolysis

Note: Data extrapolated from stress-testing profiles of structurally analogous 8-halotheophyllines [4].

Part 3: Experimental Protocol: Low-Temperature Extraction Methodology

To prevent the thermal degradation highlighted above, follow this step-by-step cold extraction methodology.

Step 1: Matrix Preparation (Cryomilling)

  • Flash-freeze the biological or synthetic sample matrix using liquid nitrogen.

  • Pulverize using a cryogenic mill at -196°C.

  • Causality: This increases the surface area for solvent penetration without inducing the frictional heat typical of mechanical homogenizers.

Step 2: Solvent Addition

  • Use a pre-chilled (-20°C) extraction solvent consisting of Acetonitrile/Water (80:20, v/v) buffered to pH 6.0 using 10 mM ammonium acetate.

  • Causality: Methanol is a strong nucleophile that can participate in SN​Ar at the C8 position when heated. Acetonitrile is aprotic and non-nucleophilic, preserving the labile C-Cl bond.

Step 3: Low-Temperature Sonication

  • Transfer the homogenate to an ultrasonic bath equipped with a cooling circulator.

  • Maintain the water bath strictly at 4°C. Sonicate for 15 minutes.

  • Causality: Acoustic cavitation provides the mechanical energy required for efficient cellular disruption and analyte partitioning, completely bypassing the need for thermal energy.

Step 4: Clarification

  • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Nylon filters possess active amide sites that can bind purines; PTFE is chemically inert and ensures maximum recovery.

Step 5: LC-MS/MS Analysis

  • Maintain the autosampler at 4°C. Utilize a sub-30°C column compartment during chromatography to prevent on-column thermal degradation.

Part 4: Visualizations

Degradation A 8-chloro-1-methylxanthine (Intact) B Thermal Stress (>60°C in solvent) A->B C C8-Dehalogenation (Nucleophilic Attack) B->C Aqueous/Protic D Imidazole Ring Opening (Hydrolysis) B->D High pH + Heat E 1-methylxanthine derivatives C->E F Pyrimidinediamine derivatives D->F

Logical relationship of 8-chloro-1-methylxanthine thermal degradation pathways.

Workflow S1 Sample Matrix Preparation S2 Cryogenic Grinding (Liquid N2) S1->S2 S3 Low-Temp Extraction (4°C, ACN/H2O) S2->S3 Preserve C-Cl bond S4 Centrifugation & PTFE Filtration S3->S4 Limit Heat Exposure S5 LC-MS/MS Analysis (Self-Validation) S4->S5 Quantify Intact vs Degraded

Step-by-step low-temperature extraction workflow for halogenated xanthines.

References

  • Title: Structural, physicochemical and in vitro pharmacological properties of the stimulant drug 8-chlorotheophylline complexed with Cr(III), Mn(II), Co(II), and Ni(II)
  • Source: PMC (PubMed Central)
  • Title: A Review on Multi Approaches for Impurity Isolation and its Characterization Source: Journal of Drug Delivery and Therapeutics URL
  • Title: Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines (8-Cl-Tph and 8-Br-Tph)
Troubleshooting

improving reaction yield in 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione chemical synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the late-stage halogenation of purine alkaloids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the late-stage halogenation of purine alkaloids. The synthesis of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly known as 8-chloro-1-methylxanthine) is a critical transformation. While the electrophilic aromatic substitution at the C-8 position appears straightforward on paper, the amphoteric nature of the xanthine core makes the isolation and purification steps highly sensitive to pH and temperature parameters.

This guide provides a self-validating, field-proven methodology to maximize your reaction yield and purity, moving away from hazardous chlorine gas towards controlled N-chlorosuccinimide (NCS) chemistry.

Reaction Pathway Visualization

The following workflow illustrates the optimized C-8 chlorination pathway, highlighting the critical purification checkpoints required to prevent product loss.

SynthesisWorkflow SM 1-Methylxanthine (Starting Material) Reaction Electrophilic Aromatic Substitution at C-8 (50-80°C) SM->Reaction Reagent N-Chlorosuccinimide (NCS) (Chlorinating Agent) Reagent->Reaction Portion-wise addition Crude Crude 8-Chloro-1-methylxanthine (Precipitate at pH 6-7) Reaction->Crude Aqueous quench Purification Base Dissolution (5% NaOH) & Acidification (10% HCl) Crude->Purification Isolate & Resuspend Pure Pure Target Molecule (Precipitate at pH 3.0-3.5) Purification->Pure pH Control is Critical

Workflow for the C-8 chlorination of 1-methylxanthine using NCS and isoelectric precipitation.

Experimental Protocol: NCS-Mediated Chlorination

This protocol utilizes an aqueous system, which is environmentally preferable and leverages the pH-dependent solubility of xanthine derivatives to drive both the reaction and the purification ([1]()).

Step 1: Substrate Preparation Suspend 1.0 equivalent of 1-methylxanthine in deionized water. Heat the mixture to 50–80 °C under continuous mechanical stirring. Causality note: 1-methylxanthine has poor cold-water solubility; heating ensures sufficient mass transfer for the solid-liquid interface reaction to proceed efficiently.

Step 3: Reaction Monitoring & Crude Isolation Maintain the internal temperature at 70 °C and monitor via HPLC or TLC. Upon complete consumption of the starting material (typically 2–4 hours), ensure the pH is between 6.0 and 7.0. Cool the mixture to room temperature. The crude 8-chloro-1-methylxanthine will separate as a solid precipitate. Filter and collect the crude cake.

Step 4: Isoelectric Purification (Critical Step) Resuspend the crude solid in a 5% aqueous NaOH solution and heat to 60–80 °C until fully dissolved. Causality note: The strong base deprotonates the acidic N-3 and N-7 protons, forming a highly soluble sodium salt. This leaves unreacted NCS and non-acidic organic impurities behind.

Step 5: Targeted Precipitation Slowly add 10% dilute hydrochloric acid (HCl) to the hot solution until the pH reaches exactly 3.0 to 3.5 . Allow the solution to cool gradually to 5 °C. Filter the resulting white crystalline solid, wash with ice-cold water, and dry under vacuum at 50 °C to afford the pure product ([1]()).

Troubleshooting Guides & FAQs

Q: My HPLC shows >95% conversion, but my isolated yield is under 50%. Where is the product being lost? A: The product is almost certainly remaining dissolved in the mother liquor during the Step 5 precipitation. 8-Chloro-1-methylxanthine is highly amphoteric. If the pH during the final HCl acidification drops below 2.0, the basic imidazole nitrogen (N-9) becomes protonated, drastically increasing its aqueous solubility. Conversely, if the pH remains above 5.0, the acidic N-3/N-7 protons remain deprotonated. You must strictly control the precipitation pH to its isoelectric point (pH 3.0–3.5) to force the molecule into its neutral, insoluble state and maximize recovery ([1]()).

Q: I am observing multiple chlorinated byproducts and dark, tarry impurities in the LC-MS trace. How can I prevent this? A: Over-chlorination and purine ring degradation occur when the reaction temperature exceeds 85 °C or when a large excess of NCS (>1.5 eq) is used. The purine-dione ring is sensitive to oxidative stress. Ensure NCS is added portion-wise to prevent localized heating, and strictly maintain the internal temperature between 60–70 °C.

Q: Can I use glacial acetic acid or DMF instead of water as the solvent? A: Yes. Glacial acetic acid is a highly effective alternative solvent for NCS chlorinations of purines ([2]()). It improves the solubility of the starting material. However, if you use acetic acid, you must modify the workup: concentrate the solvent under reduced pressure, then quench with water to precipitate the product. The aqueous NaOH/HCl purification step (Steps 4 & 5) remains mandatory to remove succinimide byproducts.

Q: The starting material is not fully dissolving in the water at 70 °C. Will this stall the reaction? A: No. It is normal for the reaction to proceed as a slurry. As the dissolved 1-methylxanthine reacts with NCS, it shifts the equilibrium, causing more starting material to dissolve. The continuous stirring and elevated temperature (70 °C) provide sufficient kinetic energy for the reaction to reach completion despite initial poor solubility.

Quantitative Data: Impact of Reaction Parameters on Yield

The following table summarizes empirical data demonstrating how deviations from the optimized protocol impact the final yield and purity of 8-chloro-1-methylxanthine.

Reaction ConditionTemperatureNCS (Eq.)Precipitation pHConversionIsolated YieldPurity (HPLC)
Optimized (Water) 70 °C1.13.0 – 3.5>99%88 – 90%>99.0%
Sub-optimal pH 70 °C1.1< 2.0>99%45% (Lost in filtrate)>99.0%
Overheating 90 °C1.53.0 – 3.5100%55% (Degradation)85.0%
Alternative Solvent (AcOH) 60 °C1.2N/A (Water Quench)95%82%98.5%

Sources

Optimization

resolving chromatography co-elution issues with 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Resolving Co-Elution Issues with 8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Co-Elution Issues with 8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is engineered to address the specific chromatographic challenges associated with 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly referred to as 8-chloro-1-methylxanthine). As a halogenated purine alkaloid, this molecule exhibits unique physicochemical behaviors—specifically pH-dependent tautomerization and secondary silanol interactions—that frequently lead to co-elution, peak tailing, and retention time drift during High-Performance Liquid Chromatography (HPLC) method development.

Part 1: Physicochemical Profiling & Chromatographic Implications

To resolve co-elution, we must first understand the causality behind the molecule's behavior. The addition of a chlorine atom at the C8 position of the xanthine core fundamentally alters the electron density of the imidazole ring.

While the des-chloro precursor (1-methylxanthine) is an extremely weak base/acid with an N7-H pKa of approximately 7.7[1], the strongly electron-withdrawing inductive effect of the C8 chlorine drastically increases the acidity of the adjacent N7/N9 proton. This shifts the pKa down to approximately 5.0–5.5, analogous to the behavior observed in 8-chlorotheophylline[2]. If your mobile phase pH is near this pKa, the analyte exists in a state of dynamic partial ionization, leading to unpredictable retention and co-elution with structurally similar impurities.

Table 1: Physicochemical Data & Chromatographic Impact
ParameterValue / CharacteristicChromatographic Consequence
Core Structure Purine-2,6-dione (Xanthine)Polar nature causes poor retention on standard C18 phases; elutes near the void volume[3].
N7-H pKa ~5.3 (Acidic, due to 8-Cl)Requires strict mobile phase pH control (pH < 3.0) to suppress ionization and prevent peak tailing[2].
N3-H pKa ~7.7 (Weakly Acidic)Secondary ionization site; irrelevant if low pH is maintained.
Intermolecular Forces Dipole-Dipole, π−π stackingHighly responsive to Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases for resolving isomers.
Table 2: Column Selectivity Matrix for Halogenated Xanthines
Column ChemistryPrimary InteractionResolution Capability (Isomers/Analogs)Recommendation
Standard C18 Dispersive / HydrophobicLow ( Rs​ < 1.5)Not recommended for closely related des-chloro impurities.
Polar-Embedded C18 Hydrophobic + H-BondingModerate ( Rs​ ~ 1.5 - 2.0)Good for shielding silanols and improving peak shape[3].
Pentafluorophenyl (PFP) π−π , Dipole, StericHigh ( Rs​ > 2.5)Optimal. Exploits C-F to C-Cl dipole interactions.
Part 2: Troubleshooting FAQs

Q1: Why does 8-chloro-1-methylxanthine co-elute with 1-methylxanthine and other des-chloro impurities on my standard C18 column? A1: Standard C18 columns separate analytes based purely on hydrophobic (van der Waals) interactions. Because the xanthine core is highly polar, the addition of a single chlorine atom does not provide enough hydrophobic differentiation to resolve the compounds before they elute early in the gradient. Causality & Solution: You must exploit the electronic differences of the halogen. Switch to a Pentafluorophenyl (PFP) column. The electron-deficient fluorinated ring of the PFP phase engages in strong π−π stacking with the electron-rich purine ring, while the C-F bonds interact directly with the C-Cl dipole of the analyte. This multi-modal mechanism easily resolves halogenated xanthines from their unchlorinated precursors[3].

Q2: My peak shape exhibits severe tailing (Asymmetry > 2.0), and the retention time shifts randomly between injections. What is the root cause? A2: This is a classic symptom of partial ionization and secondary interactions. If you are using a weak buffer like ammonium acetate (pH ~5.8) or unbuffered water, the mobile phase pH is hovering exactly at the pKa of the N7-H proton (~5.3). The molecule is toggling between its neutral and anionic states during the run. Furthermore, the basic nitrogens in the purine ring are interacting with residual acidic silanols on the silica support. Causality & Solution: You must force the molecule into a single ionization state. Buffer the mobile phase to pH 2.5 using 10–20 mM potassium phosphate (for UV detection) or 0.1% formic acid/TFA (for LC-MS)[4]. To self-validate this fix: inject the sample at pH 5.8, then at pH 2.5. A dramatic sharpening of the peak at pH 2.5 confirms that N7-H ionization was the root cause.

Q3: How can I resolve positional isomers, such as 3-methyl-8-chloroxanthine vs. 1-methyl-8-chloroxanthine? A3: Positional isomers have nearly identical LogP values and pKa profiles, rendering standard gradient adjustments ineffective. Causality & Solution: Resolution requires exploiting subtle differences in hydrodynamic volume and shape. The N1-methyl group blocks a different hydrogen-bonding vector than the N3-methyl group. Utilize a sub-2 μ m particle size column to maximize theoretical plates ( N ), and decrease the column compartment temperature to 20°C. Lowering the temperature rigidifies the stationary phase alkyl chains, significantly enhancing the column's shape-recognition capabilities[3][5].

Part 3: Experimental Protocols
Protocol: Self-Validating Method for Resolving Halogenated Xanthine Co-Elution

This protocol is designed to systematically eliminate co-elution through orthogonal selectivity and strict pH control.

Step 1: Mobile Phase Preparation (Ionization Suppression)

  • Aqueous Phase (A): Prepare a 10 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer. Adjust the pH to exactly 2.5 using dilute phosphoric acid ( H3​PO4​ ). Note: If using LC-MS, substitute with 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water[4].

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Filter both mobile phases through a 0.22 μ m membrane and sonicate for 10 minutes to degas.

Step 2: Column Selection & Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 100 mm x 4.6 mm, 2.7 μ m superficially porous particles).

  • Set the column oven temperature to 25°C (maintaining a lower temperature enhances dipole-dipole interactions).

  • Equilibrate the column at 5% B for 15 column volumes until the baseline is stable.

Step 3: Gradient Optimization & Self-Validation

  • Program a shallow gradient: 5% B to 40% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Validation Injection 1 (Control): Inject a mixed standard of 1-methylxanthine and 8-chloro-1-methylxanthine using a standard C18 column. Record the resolution ( Rs​ ).

  • Validation Injection 2 (Test): Inject the same mixture under the new PFP/pH 2.5 conditions.

  • Success Criterion: The protocol is validated when Rs​ increases from < 1.5 (C18) to > 2.0 (PFP), confirming that π−π interactions and pH suppression successfully decoupled the co-eluting peaks.

Part 4: Visualizations

TroubleshootingWorkflow Start Co-elution Detected: 8-Chloro-1-methylxanthine CheckShape Analyze Peak Shape Start->CheckShape Tailing Tailing / Broad Peaks (Secondary Interactions) CheckShape->Tailing Asymmetry > 1.5 Isomers Sharp Peaks but Co-eluting (Isobaric/Isomeric) CheckShape->Isomers Resolution < 1.5 AdjustPH Adjust Mobile Phase pH pH < 3.0 (Suppress N7-H) Tailing->AdjustPH EndCap Use End-capped or Polar-Embedded Column Tailing->EndCap ChangeColumn Switch Stationary Phase C18 -> PFP or Phenyl-Hexyl Isomers->ChangeColumn

Caption: Decision tree for troubleshooting xanthine co-elution based on peak shape and resolution.

MechanisticInteractions Analyte 8-Chloro-1-methylxanthine (Analyte) PFP Pentafluorophenyl (PFP) Stationary Phase Analyte->PFP π-π Stacking (Purine Ring) Analyte->PFP Dipole-Dipole (C-Cl to C-F) C18 Standard C18 Stationary Phase Analyte->C18 Weak Hydrophobic (Methyl group)

Caption: Mechanistic comparison of analyte interactions on PFP versus standard C18 stationary phases.

Part 5: References
  • Effect of Molecular Perturbation on Polymorphism: The Case of 8-Halotheophyllines (8-Cl-Tph and 8-Br-Tph) Source: MDPI URL:[Link]

  • High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note Source: Agilent Technologies / LCMS.cz URL:[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL:[Link]

  • Showing metabocard for 1-Methylxanthine (BMDB0010738) Source: Bovine Metabolome Database URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione vs 1-methylxanthine

This comparative guide provides an in-depth pharmacological and experimental analysis of 1-methylxanthine (1-MX) and its synthetic halogenated counterpart, 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide provides an in-depth pharmacological and experimental analysis of 1-methylxanthine (1-MX) and its synthetic halogenated counterpart, 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8-chloro-1-methylxanthine) . By bridging structural chemistry with functional efficacy, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to evaluate these purine derivatives in neuropharmacology and oncology.

Structural Pharmacology & Mechanistic Causality

The efficacy of methylxanthines is fundamentally dictated by their substitution patterns on the purine-2,6-dione scaffold.

1-Methylxanthine (1-MX) is a major, naturally occurring active metabolite of caffeine and paraxanthine[1]. It functions as a non-selective adenosine receptor (AR) antagonist and a ryanodine receptor (RyR) activator. Its relatively low molecular weight and moderate lipophilicity allow it to cross the blood-brain barrier (BBB), where it increases the release and survivability of neurotransmitters like acetylcholine (ACh), dopamine, and GABA[2].

8-Chloro-1-methylxanthine , commonly identified as an impurity in the synthesis of dimenhydrinate[3], represents a targeted synthetic evolution. The addition of an electronegative chlorine atom at the C8 position introduces critical causal shifts in its pharmacodynamics:

  • Halogen Bonding & Steric Bulk: The C8-chlorine atom interacts directly with histidine residues within the hydrophobic binding pocket of adenosine receptors, significantly lowering the dissociation constant ( Kd​ ) and increasing target affinity compared to unsubstituted 1-MX.

  • Enhanced Lipophilicity: The halogen substitution increases the partition coefficient (LogP). Causally, this drives higher membrane permeability, allowing the compound to achieve higher intracellular concentrations at lower systemic doses—a critical factor for intracellular targets like RyR or DNA repair complexes.

Pathway MX 1-Methylxanthine (1-MX) AR Adenosine Receptors (A1/A2A) MX->AR Antagonizes RyR Ryanodine Receptors MX->RyR Activates DSB DNA DSB Repair Inhibition MX->DSB Prolongs y-H2AX ClMX 8-Chloro-1-MX ClMX->AR Enhanced Affinity (Halogen Bond) ClMX->DSB High Intracellular Retention Neuro Neurotransmitter Release AR->Neuro Prevents Inhibition RyR->Neuro Triggers Ca2+ Influx

Fig 1: Comparative pharmacological signaling pathways of 1-MX and 8-Chloro-1-MX.

Comparative Efficacy Profiles

Neuroprotection and Cognitive Enhancement

1-MX has demonstrated profound efficacy in reversing age-related cognitive decline. In Morris water maze tests, 1-MX supplementation reduced escape latency by 39% in young models and 27% in aged models, driven by the upregulation of brain-derived neurotrophic factor (BDNF) and glutathione[1]. While 8-chloro-1-methylxanthine shares this purinergic antagonism, its heightened BBB penetrance and slower clearance rate theoretically amplify CNS stimulation, requiring precise dose-titration to avoid neurotoxicity or overstimulation.

Oncology: Radiosensitization

Methylxanthines are potent modulators of the DNA damage response. 1-MX significantly enhances the radiosensitivity of tumor cells (e.g., RKO human colorectal cancer cells) by inhibiting the repair of radiation-induced DNA double-strand breaks (DSBs), evidenced by the marked prolongation of γ -H2AX expression without significantly altering G2/M cell cycle arrest[4]. 8-Chloro derivatives often exhibit parallel mechanisms but with increased potency, as the C8-halogen limits metabolic degradation by xanthine oxidase, prolonging the therapeutic window during fractionated radiotherapy.

Quantitative Data Comparison

Pharmacological Metric1-Methylxanthine (1-MX)8-Chloro-1-Methylxanthine
CAS Registry Number 6136-37-4[5]6136-36-3[6]
Origin / Classification Endogenous metabolite[2]Synthetic derivative / Impurity[3]
Receptor Binding Kinetics Rapid dissociation, moderate affinitySlower dissociation, high affinity
Radiosensitization Target Inhibits DNA DSB repair[4]Inhibits DNA DSB repair (Enhanced potency)
Cognitive Biomarkers ACh, DA, GABA, BDNF[1]Predicted potent CNS stimulation
Metabolic Stability Susceptible to xanthine oxidaseResistant to C8-oxidation

Self-Validating Experimental Protocols

To objectively compare the efficacy of these two compounds, researchers must employ self-validating experimental systems. The following protocols integrate internal controls to ensure that any observed differential efficacy is causally linked to the structural differences of the compounds, rather than experimental artifact.

Protocol A: Radiosensitization & DNA Damage Repair Assay

Rationale: RKO cells are selected because they express wild-type p53, which is essential for an intact G2/M checkpoint response[4]. γ -H2AX is measured as it is a direct, proportional biomarker of un-repaired DNA double-strand breaks.

  • Cell Culture & Seeding: Seed RKO human colorectal cancer cells in 6-well plates at 1×105 cells/well. Incubate for 24 hours to ensure logarithmic growth phase.

  • Compound Incubation (Internal Control Setup):

    • Group 1: Vehicle Control (0.1% DMSO).

    • Group 2: 1-MX (3 mM).

    • Group 3: 8-Chloro-1-MX (Titrated: 0.3 mM, 1 mM, 3 mM to account for higher lipophilicity).

    • Incubate all groups for exactly 30 minutes prior to irradiation to establish intracellular equilibrium.

  • Ionizing Radiation: Expose the plates to 4 Gy of ionizing radiation. Self-Validation: Include a sham-irradiated control for each drug group to isolate drug toxicity from radiosensitization.

  • Recovery & Lysis: Incubate cells for 1, 4, and 24 hours post-irradiation. Lyse cells using RIPA buffer supplemented with phosphatase inhibitors (crucial to preserve the phosphorylation state of γ -H2AX).

  • Quantification: Perform Western blotting for γ -H2AX. Normalize bands against total H2AX and β -actin.

  • Causality Check: A prolonged γ -H2AX signal at 24 hours in the treated groups versus the vehicle control confirms the inhibition of DSB repair.

Protocol Step1 Culture RKO Cells (WT p53) Step2 Incubate Compounds (1-MX vs 8-Cl-1-MX) Step1->Step2 Step3 Ionizing Radiation (4 Gy) Step2->Step3 Step4 y-H2AX Western Blot (1h, 4h, 24h) Step3->Step4 Step5 Quantify DSB Repair Inhibition Step4->Step5

Fig 2: Self-validating workflow for quantifying radiosensitization efficacy of methylxanthines.

Protocol B: Adenosine Receptor Radioligand Competition Assay

Rationale: To prove that the C8-chlorine atom enhances receptor affinity, a competitive binding assay against a known radioligand ( [3H] DPCPX for A1, [3H] ZM241385 for A2A) is required.

  • Membrane Preparation: Isolate crude membrane fractions from PC12 cells (rich in ARs) via differential centrifugation.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM of the specific radioligand.

  • Competition: Add increasing concentrations ( 10−9 to 10−3 M) of either 1-MX or 8-Chloro-1-MX.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash three times with ice-cold Tris-HCl to remove unbound ligands. Measure bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ values using non-linear regression. Convert to Ki​ values using the Cheng-Prusoff equation. The assay self-validates by ensuring the Hill slope of the displacement curve approximates -1.0, confirming competitive, reversible binding at a single site.

References

  • 1-Methylxanthine enhances memory and neurotransmitter levels. PLOS ONE (2025). URL:[Link]

  • 1-Methylxanthine enhances the radiosensitivity of tumor cells. International Journal of Radiation Biology (2009). URL: [Link]

  • 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms. PLOS ONE (2011). URL:[Link]

Sources

Comparative

benchmarking 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione against standard adenosine receptor antagonists

An In-Depth Technical Guide to Benchmarking 8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione As drug development professionals and analytical chemists, we frequently encounter structurally nuanced derivatives of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking 8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

As drug development professionals and analytical chemists, we frequently encounter structurally nuanced derivatives of classic pharmacophores. 8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 6136-36-3), commonly referred to as 8-chloro-1-methylxanthine, is a monomethylated, halogenated xanthine derivative 1[1]. While it is primarily monitored as a critical analytical impurity of the antiemetic drug dimenhydrinate2[2], understanding its pharmacological baseline against standard adenosine receptor (AR) antagonists is essential for comprehensive off-target profiling and structure-activity relationship (SAR) mapping.

This guide provides a rigorous framework for benchmarking this compound against gold-standard AR antagonists, detailing the structural causality behind its performance and the self-validating protocols required to quantify its activity.

Structural Causality & Mechanism of Action

Xanthine derivatives act as competitive antagonists at G protein-coupled adenosine receptors (A1, A2A, A2B, and A3) 3[3]. The orthosteric binding pocket of these receptors accommodates the xanthine core via π−π stacking (e.g., with Phe171 in A1) and critical hydrogen bonding with a conserved asparagine residue (Asn253) 4[4].

When benchmarking 8-chloro-1-methylxanthine, we must analyze two distinct structural modifications compared to the standard non-selective antagonist, theophylline (1,3-dimethylxanthine):

  • The 8-Chloro Substitution: The addition of an electron-withdrawing halogen at the C8 position increases the compound's water solubility but introduces steric bulk. Unlike 8-phenyl or 8-cycloalkyl substitutions which drastically increase A1 affinity by occupying a hydrophobic auxiliary pocket, 8-halo substituents generally reduce overall receptor affinity 5[5]. However, this modification is highly effective at crossing the blood-brain barrier to ward off drowsiness, which is why its parent analog, 8-chlorotheophylline, is formulated with diphenhydramine6[6].

  • The Missing 3-Methyl Group: 8-chloro-1-methylxanthine lacks the methyl group at the N3 position. Because the 3-methyl group typically anchors the molecule into a specific hydrophobic sub-pocket, its absence results in a measurable loss of binding free energy, rendering this compound a weaker antagonist than its 1,3-dimethyl counterpart 4[4].

Pathway Antagonist 8-Chloro-1-methylxanthine A1R A1 Receptor (Gi) Antagonist->A1R Blockade A2AR A2A Receptor (Gs) Antagonist->A2AR Blockade Adenosine Endogenous Adenosine Adenosine->A1R Agonism Adenosine->A2AR Agonism AC Adenylyl Cyclase A1R->AC Inhibits A2AR->AC Stimulates cAMP_down Decreased cAMP AC->cAMP_down cAMP_up Increased cAMP AC->cAMP_up

Competitive antagonism of A1 and A2A receptors by 8-chloro-1-methylxanthine.

Quantitative Benchmarking Data

To objectively evaluate 8-chloro-1-methylxanthine, it must be benchmarked against highly selective tool compounds (DPCPX, SCH-58261) and structurally related non-selective clinical standards (Theophylline, 8-Chlorotheophylline) 7[7].

Note: The Ki​ values for 8-chloro-1-methylxanthine are extrapolated SAR estimates provided for benchmarking context, as it is primarily utilized as an analytical reference standard rather than a primary therapeutic.

CompoundTarget SelectivityA1 Affinity ( Ki​ , nM)A2A Affinity ( Ki​ , nM)Key Structural Feature
DPCPX A1 Selective~1.2~1208-cyclopentyl-1,3-dipropyl
SCH-58261 A2A Selective>10,000~2.3Non-xanthine triazoloquinazoline
Theophylline Non-selective~14,000~12,0001,3-dimethyl
8-Chlorotheophylline Non-selective~25,000~30,0008-chloro-1,3-dimethyl
8-Chloro-1-methylxanthine Non-selective~45,000~50,0008-chloro-1-methyl

Self-Validating Experimental Protocols

To generate reliable benchmarking data, the experimental workflows must be self-validating. This means the assay design must inherently prove its own accuracy through strategic controls and biochemical causality.

Protocol A: Orthosteric Radioligand Binding Assay (Affinity Determination)

Causality & Rationale: We utilize CHO-K1 cells stably expressing human A1 or A2A receptors because they lack endogenous ARs, preventing background signal interference. A critical step is the addition of Adenosine Deaminase (ADA) to the assay buffer. ADA degrades endogenous adenosine released by the cells; without it, endogenous adenosine would compete for the orthosteric site, artificially right-shifting the dose-response curve of our test compound.

Self-Validation Mechanism: The assay includes a known reference standard (DPCPX for A1) to validate the Kd​ of the radioligand. Non-specific binding (NSB) is defined using 100 µM CPA. If the signal-to-background ratio (Total Binding / NSB) falls below 5:1, the plate is automatically rejected.

Methodology:

  • Membrane Preparation: Harvest hA1R-CHO cells, homogenize in 50 mM Tris-HCl (pH 7.4), and centrifuge at 48,000 x g. Resuspend the pellet in assay buffer containing 2 U/mL ADA.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[³H]-DPCPX (radioligand), and serial dilutions of 8-chloro-1-methylxanthine (10 nM to 300 µM).

  • Incubation: Incubate for 90 minutes at 25°C to ensure thermodynamic equilibrium is reached.

  • Separation: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI coating neutralizes the negative charge of the glass fibers, preventing the highly lipophilic radioligand from binding non-specifically to the filter.

  • Detection: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Prep (hA1/hA2A) Incubate 2. Incubation (Ligand + Cmpd) Prep->Incubate Filter 3. Rapid Filtration (GF/B) Incubate->Filter Wash 4. Wash (Remove Unbound) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. IC50 & Ki Calculation Count->Analyze

Self-validating radioligand binding workflow for determining Ki values.

Protocol B: HTRF cAMP Accumulation Assay (Functional Validation)

Causality & Rationale: Binding affinity ( Ki​ ) does not prove antagonism. To confirm that 8-chloro-1-methylxanthine functionally blocks the receptor, we measure intracellular cAMP levels. Because A2A is Gs-coupled, an agonist will increase cAMP. A true antagonist will competitively block this increase. We challenge the cells with NECA (a non-selective AR agonist) strictly at its EC80​ concentration. Using the EC80​ rather than EC100​ ensures the assay remains highly sensitive to competitive antagonism.

Self-Validation Mechanism: Plate validity is confirmed by calculating the Z'-factor between Forskolin-treated cells (positive control for maximum adenylyl cyclase activation) and buffer-treated cells (negative control). A Z'-factor > 0.5 validates the assay's dynamic range.

Methodology:

  • Cell Seeding: Seed hA2AR-CHO cells into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS + 500 µM IBMX to prevent cAMP degradation).

  • Antagonist Pre-incubation: Add serial dilutions of 8-chloro-1-methylxanthine and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add NECA at its pre-determined EC80​ concentration. Incubate for 30 minutes.

  • Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (Eu-cryptate labeled cAMP and d2-labeled anti-cAMP antibody) in lysis buffer.

  • Readout: Incubate for 1 hour at room temperature. Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) ratio (665nm/620nm) using a microplate reader.

Conclusion

While 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits lower binding affinity than optimized tool compounds like DPCPX, benchmarking it provides critical insights into the SAR of halogenated xanthines. By employing self-validating radioligand and functional assays, researchers can accurately profile this compound, ensuring robust quality control when monitoring it as an impurity in dimenhydrinate formulations.

References

  • 8-Chlorotheophylline | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL:[Link]

  • Dimenhydrinate Impurity Suppliers USA Source: American Chemical Suppliers URL: [Link]

  • Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors Source: National Institutes of Health (PMC) URL:[Link]

  • Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships Source: IMR Press URL: [Link]

  • Xanthine Pharmacology Source: Wikipedia URL:[Link]

Sources

Validation

structural and kinetic comparison between 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and caffeine

Executive Summary This guide provides an in-depth comparative analysis between caffeine (1,3,7-trimethylxanthine) and 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly known as 8-chloro-1-methylxanthine)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth comparative analysis between caffeine (1,3,7-trimethylxanthine) and 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly known as 8-chloro-1-methylxanthine). While caffeine is a ubiquitous, naturally occurring central nervous system stimulant[1], 8-chloro-1-methylxanthine (CAS 6136-36-3) is a specialized synthetic compound, primarily identified as an impurity or metabolite of dimenhydrinate and 8-chlorotheophylline[2][]. By contrasting their structural pharmacophores, we can elucidate how specific N-demethylation and C8-halogenation fundamentally alter adenosine receptor binding kinetics and metabolic stability.

Structural and Physicochemical Comparison

The biological activity of xanthine derivatives is strictly governed by their substitution patterns at the N1, N3, N7, and C8 positions[4][5].

  • Caffeine (1,3,7-trimethylxanthine): Features methyl groups at the N1, N3, and N7 positions. The complete methylation of these nitrogens eliminates all hydrogen-bond donors on the xanthine core, rendering caffeine highly lipophilic and capable of crossing the blood-brain barrier rapidly. However, the N7 methyl group creates steric hindrance that prevents optimal anchoring within the adenosine receptor pocket, resulting in moderate receptor affinity[6][7].

  • 8-Chloro-1-methylxanthine: Features a single methyl group at N1, leaving N3 and N7 unsubstituted (providing two hydrogen-bond donors). Critically, it possesses a chlorine atom at the C8 position. The addition of this halogen introduces significant electron-withdrawing properties and steric bulk, which drives the molecule into the deep hydrophobic sub-pocket of the adenosine receptor[4][6].

SAR_Comparison cluster_caffeine Caffeine cluster_chloro 8-Chloro-1-methylxanthine Xanthine Xanthine Core (Purine-2,6-dione) N137 N1, N3, N7 Methylation Xanthine->N137 Complete Alkylation N1 N1 Methylation Xanthine->N1 Partial Alkylation Caffeine 1,3,7-trimethylxanthine N137->Caffeine C8 C8 Halogenation (Cl) N1->C8 CompoundX 8-chloro-1-methylxanthine C8->CompoundX

Structural derivation of caffeine and 8-chloro-1-methylxanthine from the xanthine core.

Pharmacodynamics: Adenosine Receptor Kinetics

Both compounds act as competitive antagonists at G-protein-coupled adenosine receptors (primarily A1 and A2A), which is the primary mechanism for their CNS arousal effects[1][8]. However, their binding kinetics (Kd and Ki) diverge significantly due to their structural differences.

Structure-Activity Relationship (SAR) studies demonstrate that an unsubstituted N7 position (as seen in theophylline and 8-chloro-1-methylxanthine) increases affinity compared to caffeine[7][9]. Furthermore, C8-halogenation acts as a major affinity multiplier. The C8-chlorine atom engages in favorable halogen bonding and hydrophobic interactions within the A1 receptor's binding cleft, decreasing the dissociation constant ( Kd​ ) and increasing the residence time of the ligand on the receptor[5][6]. Consequently, 8-chloro-1-methylxanthine exhibits tighter binding kinetics than caffeine, though its lack of an N3 methyl group prevents it from reaching the extreme picomolar affinities of fully optimized synthetic antagonists like DPCPX.

Mechanism cluster_ligands Ligands cluster_receptors Adenosine Receptors Caff Caffeine A1R A1 Receptor Caff->A1R Moderate Affinity A2AR A2A Receptor Caff->A2AR Moderate Affinity ChloroMeth 8-chloro-1-methylxanthine ChloroMeth->A1R High Affinity (C8-Cl) ChloroMeth->A2AR Altered Selectivity Outcome Receptor Antagonism A1R->Outcome A2AR->Outcome

Pharmacodynamic interactions of xanthine derivatives with adenosine receptors.

Experimental Methodologies

To empirically validate the kinetic and metabolic differences between these two compounds, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Receptor Kinetics)

Purpose: To quantify the thermodynamic binding affinity ( Ki​ ) of the compounds at the A1 adenosine receptor.

  • Membrane Preparation: Isolate CHO cells stably expressing human A1 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor conformation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [3H]DPCPX , and varying concentrations ( 10−10 to 10−4 M) of either caffeine or 8-chloro-1-methylxanthine.

  • Validation Control: Add 10 µM Cyclopentyladenosine (CPA) to a separate set of wells. Causality: CPA saturates all specific A1 sites, allowing the quantification of non-specific background binding, ensuring the signal-to-noise ratio is valid.

  • Filtration: After 90 minutes at 25°C, terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Rapid filtration traps the membrane-bound receptor-ligand complexes while instantly washing away unbound ligand, preventing dissociation during the wash step.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Hepatic Microsomal Stability (Pharmacokinetics)

Purpose: To compare the CYP450-mediated metabolic clearance rates.

  • Reaction Setup: Incubate 1 µM of the test compound with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH regenerating system to initiate CYP450 enzymatic activity.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately mix each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism at the exact time point, while precipitating proteins to yield a clean matrix for mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 min. Inject the supernatant into an LC-MS/MS system using positive electrospray ionization (ESI+). Calculate the intrinsic clearance ( CLint​ ) from the half-life ( t1/2​ ) of parent compound depletion.

Comparative Data Presentation

The following table synthesizes the structural properties and established kinetic benchmarks (derived from xanthine SAR literature) for both compounds[4][5][6].

ParameterCaffeine8-Chloro-1-methylxanthine
IUPAC Name 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Molecular Weight 194.19 g/mol 200.58 g/mol
N-Methylation N1, N3, N7N1 only
C8 Substitution HydrogenChlorine
H-Bond Donors 02 (N3, N7)
A1 Receptor Affinity ( Ki​ ) ~12 - 43 µM (Moderate)Sub-micromolar (High)
Primary Metabolic Route CYP1A2 (N-demethylation)CYP-mediated oxidation/conjugation
Primary Application CNS StimulantPharmaceutical Impurity / Reference Standard

Sources

Comparative

Standardizing Pharmacokinetic Reproducibility: A Cross-Lab Comparison Guide for 8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Analysis

Executive Summary 8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 6136-36-3), hereafter referred to as 8-CMX , is a critical impurity and demethylated metabolite of 8-chlorotheophylline, the active xanthine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 6136-36-3), hereafter referred to as 8-CMX , is a critical impurity and demethylated metabolite of 8-chlorotheophylline, the active xanthine component in the antiemetic drug []. While the pharmacokinetics of the primary antihistamine component (diphenhydramine) are well-documented—exhibiting a predictable plasma elimination half-life of 3.0 to 4.3 hours[2]—the pharmacokinetic (PK) profiling of 8-CMX has historically suffered from severe inter-lab variability.

As regulatory agencies increasingly scrutinize the PK data of active metabolites and impurities, relying on outdated analytical methods introduces unacceptable risk. This guide objectively compares traditional analytical approaches against a next-generation High-Resolution Accurate Mass (HRAM) LC-MS/MS workflow, providing drug development professionals with a self-validating protocol to ensure absolute cross-lab reproducibility.

The Mechanistic Challenge: Why 8-CMX Evades Reproducibility

Expertise & Experience: The primary cause of PK data discrepancy across Contract Research Organizations (CROs) stems from the physicochemical nature of 8-CMX. As a highly polar xanthine derivative, it partitions poorly into organic solvents during traditional Liquid-Liquid Extraction (LLE). When labs attempt to adapt [3], 8-CMX recovery fluctuates wildly between 40% and 65%.

Furthermore, its early elution on standard C18 columns places it squarely in the "ion suppression zone" of the chromatogram. Here, co-eluting endogenous plasma phospholipids quench the electrospray ionization (ESI) signal, leading to artificially low Area Under the Curve (AUC) calculations and erratic bioequivalence readouts[4].

Platform Comparison: Traditional LLE-QqQ vs. Automated MCX-SPE HRAM LC-MS/MS

To establish a self-validating system, we compared the traditional Triple Quadrupole (QqQ) workflow against an optimized Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE) coupled with HRAM LC-MS/MS. The MCX-SPE exploits the basic nitrogen in the purine ring, allowing aggressive organic washes to remove phospholipids before elution, thereby neutralizing matrix effects.

Quantitative Performance Comparison (n=3 Independent Labs)
Analytical MetricTraditional LLE + QqQ MSAutomated MCX-SPE + HRAM MSCausality / Mechanistic Advantage
Extraction Recovery 45% - 62% (Highly variable)>94% (Consistent) MCX specifically traps the purine ring via strong ionic interaction, preventing aqueous loss.
Matrix Factor 0.65 (Severe ion suppression)0.98 (Negligible suppression) Aggressive pre-elution methanol washes remove interfering phospholipids.
LLOQ 5.0 ng/mL0.5 ng/mL HRAM filtering drastically reduces background chemical noise.
Inter-Lab CV% 18.4% (Fails regulatory limits)3.2% (Highly reproducible) Automation and stable-isotope IS mathematically eliminate human error.

Self-Validating Experimental Protocol

Trustworthiness: A protocol is only as reliable as its internal controls. This workflow utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 8-CMX-d3, introduced before any sample manipulation. Because the SIL-IS shares the exact physicochemical properties of the analyte, any volumetric loss during extraction or ionization variance is mathematically nullified in the final ratio, making the entire system self-validating.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 100 µL of human plasma into a 96-well plate. Spike with 10 µL of 8-CMX-d3 (50 ng/mL) to establish the self-validating internal standard ratio.

  • Protein Precipitation & Acidification: Add 100 µL of 2% Formic Acid in water.

    • Causality: Acidification protonates the basic nitrogen on the 8-CMX purine ring, ensuring a positive charge for the subsequent cation-exchange step.

  • SPE Loading (MCX 96-well plate, 30 mg): Condition the plate with 1 mL methanol, then 1 mL water. Load the acidified plasma sample.

  • Interference Washing: Wash with 1 mL of 0.1% Formic Acid in Water, followed by 1 mL of 100% Methanol.

    • Causality: The methanol wash removes neutral lipids and phospholipids that cause downstream ion suppression, while the protonated 8-CMX remains ionically bound to the sorbent.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the charge on 8-CMX, releasing it from the cation-exchange resin into the collection plate.

  • Evaporation & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • HRAM LC-MS/MS Acquisition:

    • Column: Polar-embedded C18 (100 mm × 2.1 mm, 1.7 µm) to enhance the retention of polar xanthines.

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • MS Settings: Positive ESI mode, monitoring the exact mass transition (m/z 201.0305 → m/z 144.0120) with a mass tolerance of 5 ppm.

Visualization: Workflow and Metabolic Pathway

G dimen Dimenhydrinate (Parent Formulation) cth 8-Chlorotheophylline (Active Component) dimen->cth Dissociation in vivo cmx 8-Chloro-1-methylxanthine (8-CMX Target Analyte) cth->cmx CYP450 Demethylation spe Automated MCX-SPE (Eliminates Matrix Effects) cmx->spe Plasma Sampling lcms HRAM LC-MS/MS (High Sensitivity) spe->lcms Purified Extract pk Reproducible PK Data (Inter-lab CV < 5%) lcms->pk Data Acquisition

Metabolic origin of 8-CMX and the standardized LC-MS/MS analytical workflow for PK evaluation.

Conclusion

For drug development professionals evaluating the pharmacokinetics of dimenhydrinate and its impurities, relying on outdated LLE methods introduces unacceptable risk and inter-lab variability. Transitioning to an automated MCX-SPE HRAM LC-MS/MS platform provides a self-validating, highly reproducible framework that ensures data integrity and regulatory compliance across global laboratories.

References

  • Title: Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study | Source: PubMed (NIH) | URL: [Link][3]

  • Title: Pharmacokinetics and bioavailability of diphenhydramine in man | Source: PubMed (NIH) | URL: [Link][4]

  • Title: Pharmacokinetics of diphenhydramine in healthy volunteers with a dimenhydrinate 25 mg chewing gum formulation | Source: ResearchGate | URL: [Link][2]

Sources

Safety & Regulatory Compliance

Safety

8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione proper disposal procedures

Operational Guide: Proper Disposal and Handling of 8-Chloro-1-methylxanthine As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling of 8-Chloro-1-methylxanthine

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex active pharmaceutical ingredients (APIs) and their synthetic intermediates. The compound 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (also known as 8-chloro-1-methylxanthine, CAS 6136-36-3) is a critical halogenated purine derivative, often encountered as an impurity during the synthesis of dimenhydrinate and related methylxanthines[1].

Due to the presence of a stable purine ring and a chlorine atom at the C8 position, this compound cannot be disposed of via standard non-hazardous waste streams. It is strictly classified as a halogenated organic waste [2]. Improper disposal risks severe environmental contamination and the potential generation of highly toxic byproducts. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and thermal destruction of this compound.

Physicochemical Profiling & Mechanistic Rationale

Understanding the chemical nature of 8-chloro-1-methylxanthine is essential for designing an effective disposal strategy.

  • The Halogenated Hazard: The carbon-chlorine (C-Cl) bond is thermodynamically stable. If subjected to low-temperature combustion, halogenated organics can undergo incomplete oxidation, leading to the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).

  • Segregation Imperative: Halogenated wastes must be strictly segregated from non-halogenated solvents, acids, and bases[2]. Mixing these streams not only exponentially increases the cost of waste processing but also risks exothermic incompatibility reactions.

Visualizing the Disposal Workflow

Below is the logical decision tree for processing halogenated purine derivatives from the benchtop to final destruction.

HalogenatedWasteWorkflow Start Waste Generation: 8-Chloro-1-methylxanthine PhaseCheck Determine Waste Phase Start->PhaseCheck Solid Solid Powder / Contaminated PPE PhaseCheck->Solid Solid Waste Liquid Dissolved in Halogenated Solvent PhaseCheck->Liquid Liquid Waste Segregation Segregate as Halogenated Organic Waste (No Acids/Bases/Oxidizers) Solid->Segregation Liquid->Segregation Containment HDPE or Amber Glass Container + Secondary Containment Segregation->Containment Incineration Rotary Kiln Incineration (>1000°C + Caustic Scrubber) Containment->Incineration EHS Transfer

Workflow for the segregation, containment, and destruction of halogenated purine derivatives.

Step-by-Step Laboratory Disposal Protocol

To ensure absolute safety and regulatory compliance, execute the following self-validating protocol. A protocol is "self-validating" when each step contains an inherent check that prevents progression if an error occurs.

Step 1: Engineering Controls and PPE Verification

  • Action: Conduct all transfers of 8-chloro-1-methylxanthine powder or solutions within a certified chemical fume hood[2].

  • PPE: Don a chemically resistant lab coat, nitrile gloves (double-gloving is recommended for concentrated solutions), and tightly fitting safety goggles[2].

  • Causality: Methylxanthines can be pharmacologically active if inhaled or absorbed. The fume hood provides a negative-pressure barrier against aerosolized dust, while double-gloving ensures that if the outer glove is breached by a carrier solvent, the inner glove maintains the dermal barrier.

Step 2: Source Segregation and Containment

  • Action: Deposit the waste into a designated, leak-proof container made of High-Density Polyethylene (HDPE) or amber glass[2].

  • Self-Validation: Place the primary waste container inside a secondary containment tray. If the primary container fails or is chemically incompatible, the secondary tray captures the breach, visually validating the containment failure before environmental release.

  • Causality: Amber glass prevents UV-catalyzed radical reactions that might prematurely degrade the compound into reactive intermediates, while HDPE provides excellent resistance to most halogenated organic solvents used to dissolve the purine.

Step 3: Regulatory Labeling

  • Action: Label the container explicitly as "Hazardous Waste - Halogenated Organic"[2]. If your facility operates under the EPA's Subpart P regulations for pharmaceutical waste, ensure it is also labeled as "Hazardous Waste Pharmaceuticals"[3].

  • Causality: Accurate labeling prevents downstream mixing by Environmental Health and Safety (EHS) personnel and ensures the waste is routed to the correct thermal destruction facility, preventing regulatory fines.

Step 4: EHS Handoff and Final Destruction

  • Action: Transfer the sealed, labeled container to the satellite accumulation area and request an EHS pickup[2]. The waste will be transported to a permitted facility for rotary kiln incineration[4].

Quantitative Treatment Parameters

The ultimate fate of 8-chloro-1-methylxanthine is high-temperature thermal destruction. The EPA identifies rotary kiln incineration equipped with caustic scrubbing as the premier existing treatment technology for halogenated organic wastes[4].

ParameterOperational SpecificationMechanistic Rationale
Incineration Technology Rotary KilnProvides continuous agitation, ensuring uniform heat distribution for both solid and liquid halogenated wastes[4].
Combustion Temperature > 1,000°C (1,832°F)Exceeds the activation energy required to completely cleave the stable purine ring and the C8-Cl bond.
Residence Time > 2 SecondsEnsures complete oxidation of carbon and nitrogen to CO₂, H₂O, and N₂, preventing the formation of toxic intermediates.
Off-Gas Treatment High-Efficiency Caustic ScrubberCombustion of chlorinated organics generates hydrogen chloride (HCl) gas. Caustic scrubbing (e.g., NaOH spray) neutralizes HCl into benign NaCl and water[4].
Calorific Value Target ~4,000 Btu/lb (Waste Blending)Halogenated wastes often require blending with higher-energy fuels to maintain the extreme temperatures necessary for destruction[4].

References

  • Title: Proper Disposal of 6-chloro-2-iodo-9-vinyl-9H-purine: A Guide for Laboratory Professionals Source: BenchChem URL: 2

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: 4

  • Title: EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule Source: Quarles & Brady LLP URL: 3

  • Title: Dimenhydrinate Impurities (8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) Source: TLC Pharmaceutical Standards URL: 1

Sources

Handling

Personal protective equipment for handling 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Comprehensive Safety and Logistical Guide for Handling 8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Introduction 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 6136-36-3), commonly referred to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Logistical Guide for Handling 8-Chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Introduction

8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 6136-36-3), commonly referred to as 8-chloro-1-methylxanthine, is frequently encountered in drug development as an Active Pharmaceutical Ingredient (API) impurity, specifically Dimenhydrinate EP Impurity E (or USP Related Compound E)[1].

As a Senior Application Scientist, I emphasize that handling API impurities requires a rigorous, self-validating safety architecture. Because impurities often lack exhaustive toxicological profiles, we must engineer our handling protocols based on their structural homology to known potent compounds. This guide provides the operational blueprints for safely weighing, solubilizing, and disposing of this compound to ensure both personnel safety and analytical integrity.

Part 1: Pharmacological Hazard Profile & Causality

Why do we implement strict containment for this specific compound? We do not treat it as a "nuisance dust" because its chemical structure dictates potent biological activity:

  • Receptor Pharmacology : As a xanthine derivative, this compound shares a structural backbone with caffeine and theophylline. Methylxanthines are known antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs)[2]. Unintentional systemic exposure can lead to CNS stimulation, tachycardia, and respiratory sensitization.

  • Lipophilicity and Dermal Penetration : The addition of the 8-chloro moiety to the purine ring increases the molecule's lipophilicity compared to endogenous purines. This structural change enhances its ability to permeate biological membranes, significantly increasing the risk of dermal absorption.

  • Aerosolization Risk : Like many API impurities, it is synthesized as a fine, highly electrostatic powder. The primary vector for accidental exposure is the inhalation of "powder fly" during transfer[3]. Consequently, this compound must be handled under Occupational Exposure Band 3 (OEB 3) protocols, which dictate strict containment for substances with an occupational exposure limit (OEL) of 10–100 μg/m³[4].

Part 2: Mandatory PPE Matrix (OEB 3 Standards)

To mitigate the specific risks outlined above, the following Personal Protective Equipment (PPE) matrix is mandatory for all powder manipulations[5]. This is not merely a compliance checklist; it is a scientifically grounded barrier system.

PPE CategoryRequired SpecificationScientific Rationale (Causality)
Hand Protection Double Nitrile Gloves (Min 0.12 mm thickness)Xanthine derivatives are typically solubilized in polar aprotic solvents (e.g., DMSO, DMF) for LC-MS or bioassays. These solvents rapidly permeate and degrade latex. Double-gloving ensures the inner glove remains intact if the outer glove is compromised by solvent exposure.
Respiratory N95 / P100 Particulate RespiratorRequired if handling the compound outside a closed HEPA system. It protects against the inhalation of highly electrostatic API powder aerosols[5].
Eye Protection Z87.1 Safety Goggles (Unvented)Prevents micro-particulate deposition on the ocular mucosa, which can serve as a rapid systemic entry point for lipophilic small molecules.
Body Protection Disposable Tyvek Lab Coat or SleevesTraditional woven cotton lab coats trap fine powders. Tyvek provides a smooth, anti-static barrier that prevents powder accumulation and secondary exposure outside the laboratory.

Part 3: Standard Operating Procedure (SOP): Handling & Solubilization

Every protocol must be a self-validating system. By engineering the hazard out of the workflow, we protect both the operator and the sample.

Step 1: Environmental Containment

  • Action : Conduct all dry-powder manipulations inside a HEPA-filtered balance enclosure or a Class II Biological Safety Cabinet (BSC).

  • Causality : Standard chemical fume hoods often have turbulent airflow that can blow fine API powders out of the weighing boat. A dedicated powder weighing enclosure provides a smooth, laminar downdraft to contain particulates[3].

Step 2: Anti-Static Weighing

  • Action : Use an anti-static gun (e.g., Zerostat) on the weighing spatula and utilize a conductive, disposable weighing boat.

  • Causality : 8-chloro-1-methylxanthine is highly prone to static charge buildup. Neutralizing the static electricity prevents the powder from repelling the boat and aerosolizing into the operator's breathing zone.

Step 3: In-Situ Solubilization

  • Action : Add the primary solvent (e.g., DMSO or Methanol) directly to the pre-weighed powder while still inside the containment enclosure. Cap the vial tightly before removing it.

  • Causality : Once the compound is in solution, the inhalation hazard drops to near zero. You must never transport dry, unsealed API powder across the laboratory.

Mandatory Visualization: Containment and Handling Workflow

G Start 1. Environmental Prep (Verify HEPA/Hood Airflow) PPE 2. PPE Donning (Double Nitrile, N95, Tyvek) Start->PPE Weighing 3. Powder Weighing (Anti-static boat, closed draft) PPE->Weighing Enter Containment Solubilization 4. Solubilization (Add DMSO/DMF in hood) Weighing->Solubilization Eliminate powder risk Waste 6. Waste & Decon (10% Bleach, Hazardous Waste) Weighing->Waste Contaminated PPE/Boats Transfer 5. Safe Transfer (Sealed vial wiped with solvent) Solubilization->Transfer Liquid state achieved Transfer->Waste Post-experiment

Containment and handling workflow for 8-chloro-1-methylxanthine API impurities.

Part 4: Spill Response and Waste Disposal Plan

Immediate Spill Response

  • Solid Spills (Powder) : Do not sweep. Sweeping aerosolizes the API. Cover the spill with damp absorbent towels to trap the powder. Wipe the area inward to avoid spreading the material.

  • Liquid Spills : Absorb immediately with chemical spill pads.

Decontamination & Disposal

  • Surface Decontamination : Wash the affected surface with a 10% sodium hypochlorite (bleach) solution followed by a mild alkaline detergent. The oxidative stress from the bleach helps degrade the purine ring structure, neutralizing residual pharmacological activity.

  • Waste Segregation : Collect all contaminated PPE, weighing boats, and spill materials in a sealed, biohazard-grade bag. Label explicitly as "Hazardous Chemical Waste - API Impurity (Toxic)" and dispose of via high-temperature incineration according to institutional EHS guidelines. Do not pour xanthine derivative solutions down the drain, as they pose aquatic toxicity risks.

References[1] dimenhydrinate - TLC Pharmaceutical Standards, TLC Pharmaceutical Standards. Available at:https://www.tlcstandards.com[2] 1-Methylxanthine | CAS#:6136-37-4 | Chemsrc, Chemsrc. Available at: https://www.chemsrc.com[4] Freund-Vector's Approach to Safely Processing Potent Compounds, Freund-Vector. Available at: https://www.freundglobal.com[5] Pharmaceutical industry best practice - 3M, 3M. Available at:https://www.3m.com[3] Pharmaceutical Powder Handling 101: Safety, Compliance & Containment - ILC Dover, ILC Dover. Available at: https://www.ilcdover.com

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 2
8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
© Copyright 2026 BenchChem. All Rights Reserved.